molecular formula C6H6BFO2 B151535 3-Fluorophenylboronic acid CAS No. 768-35-4

3-Fluorophenylboronic acid

货号: B151535
CAS 编号: 768-35-4
分子量: 139.92 g/mol
InChI 键: KNXQDJCZSVHEIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluorophenylboronic acid (CAS 768-35-4) is an organoboron compound with the molecular formula C₆H₆BFO₂ and a molecular weight of 139.92 g/mol. It serves as a versatile building block and key intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the synthesis of complex biaryl structures . The fluorine atom at the meta position allows for further electronic tuning and functionalization of the resulting molecules. Single-crystal X-ray studies reveal that the molecular structure is stabilized in the solid state by intermolecular O—H···O hydrogen bonds that link molecules into dimers . A significant and emerging research application is in the development of glucose-responsive biomaterials. The boronic acid group can reversibly bind with molecules containing catechol groups, such as dopamine. This interaction is competitively disrupted by glucose, forming cyclic boronate esters. This mechanism is being leveraged in state-of-the-art "smart" drug delivery systems, such as hydrogel-based microneedle patches, designed to release therapeutic agents like glucagon in response to hypoglycemia (low blood sugar) . This highlights the compound's value in advanced biomedical research and materials science. The compound appears as a white to light-colored powder or crystal and should be stored sealed in a dry, cool, and dark place, preferably at room temperature . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

(3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXQDJCZSVHEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370069
Record name 3-Fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-35-4
Record name 3-Fluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorphenylboric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Boronic acid, B-(3-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.363
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluorophenylboronic acid (CAS No. 768-35-4), a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and materials science, are provided. Furthermore, this guide includes visualizations of the Suzuki-Miyaura catalytic cycle and a general experimental workflow to facilitate a deeper understanding of its practical application.

Introduction

This compound is an aromatic boronic acid that serves as a crucial building block in the synthesis of complex organic molecules.[1] The presence of a fluorine atom on the phenyl ring imparts unique electronic properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1][2] Consequently, this reagent is of significant interest to researchers in drug development and materials science. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1]

Chemical Structure and Identification

  • Chemical Name: (3-Fluorophenyl)boronic acid[3]

  • Synonyms: 3-Fluorobenzeneboronic acid, m-Fluorophenylboronic acid

  • CAS Number: 768-35-4[1][4][5][6]

  • Molecular Formula: C₆H₆BFO₂[1][3][7][6]

  • Molecular Weight: 139.92 g/mol [1][3][6]

  • Chemical Structure: Chemical structure of this compound

    Image Source: PubChem CID 2733986

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1][7]
Melting Point 214-218 °C[1][7][8]
Boiling Point (Predicted) 271.4 ± 42.0 °C[7]
Density (Predicted) 1.24 ± 0.1 g/cm³[7]
pKa (Predicted) 7.50 ± 0.10[7]
Water Solubility 27.1 g/L at 20 °C[7]
LogP 2 at 23 °C[7]
Storage Conditions Store at 2-8 °C in a dry, dark place.[1][7]

Applications in Research and Drug Development

This compound is a cornerstone reagent in modern organic synthesis with diverse applications:

  • Drug Development: It is a critical building block for synthesizing active pharmaceutical ingredients (APIs). The fluorine substituent can modulate the electronic and steric properties of molecules, often leading to improved potency and pharmacokinetic profiles.[1][2] It has been used in the synthesis of potent leukotriene B4 receptor agonists.[8]

  • Organic Synthesis: Its primary use is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the construction of complex biaryl structures.[1] This reaction is fundamental in creating a wide array of organic compounds.

  • Materials Science: This compound is employed in the development of advanced materials, such as liquid crystals, functional polymers, and nanomaterials.[1][8]

  • Biochemical Sensing: The boronic acid moiety can reversibly bind to diols, making it useful in the development of sensors for sugars and other biologically relevant molecules.[1]

Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organohalide. Below is a detailed, representative protocol for the coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv)

  • Base (e.g., 2 M aqueous solution of Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

  • Round-bottom flask with magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Base Addition: Add the aqueous base solution (e.g., 2 M Na₂CO₃, 1 mL) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Rprime R-Pd(II)-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start setup Combine Reactants: Aryl Halide, this compound, and Palladium Catalyst start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert solvent Add Degassed Solvent and Base inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction workup Cool to Room Temperature and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction dry Dry Organic Layer and Evaporate Solvent extraction->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is an indispensable tool for chemists and researchers in the pharmaceutical and material science industries. Its unique properties, stemming from the fluorine substitution, make it a valuable synthon for introducing the 3-fluorophenyl moiety into a wide range of molecular architectures. A thorough understanding of its properties and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the synthesis of novel and functional molecules. This guide provides the foundational knowledge and practical protocols to facilitate its use in a research and development setting.

References

An In-depth Technical Guide to 3-Fluorophenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylboronic acid (3-FPBA) is a synthetically versatile organoboron compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique electronic properties, conferred by the fluorine substituent, modulate its reactivity and binding affinity, making it a valuable building block for the synthesis of complex organic molecules, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-FPBA, detailed experimental protocols for its synthesis, purification, and analysis, and explores its applications, including its role as a key reagent in organic synthesis and its potential involvement in biological signaling pathways.

Core Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and application.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₆BFO₂[1]
Molecular Weight 139.92 g/mol [1][2]
Appearance White to off-white crystalline powder
Melting Point 214-218 °C[2]
Boiling Point 271.4 °C at 760 mmHg
Solubility Soluble in methanol. Water solubility: 27.1 g/L at 20°C.
pKa 7.50 ± 0.10 (Predicted)
Table 2: Chemical Identifiers and Spectral Data
Identifier/SpectrumValue/DataReference
CAS Number 768-35-4[1][2]
PubChem CID 2733986[1]
¹H NMR (DMSO-d₆) Chemical shifts are observed.[3]
¹³C NMR (DMSO-d₆) Chemical shifts are observed.[3]
FT-IR (KBr) Characteristic peaks are observed.[3]
Mass Spectrometry Consistent with the molecular weight.

Synthesis and Purification Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard reaction of 3-bromo-1-fluorobenzene, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis. The following protocol is adapted from a procedure for a similar fluorinated phenylboronic acid.[4]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

    • Add magnesium turnings to the flask, followed by a crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

    • Gently heat the mixture to initiate the reaction.

    • Slowly add a solution of 3-bromo-1-fluorobenzene in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the trimethyl borate solution via a cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a white crystalline solid.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[5][6][7]

  • Ensure the sample is fully dissolved; if necessary, gently warm the tube or use a vortex mixer.

  • If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for determining the purity of this compound and for monitoring reaction progress. A general reversed-phase HPLC method is described below.[8][9][10][11][12]

Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The fluorine atom influences the electronic properties of the phenyl ring, which can affect reaction rates and the properties of the resulting products.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is fundamental for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

General Protocol:

  • To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

While direct modulation of specific signaling pathways by this compound is not extensively documented, the broader class of phenylboronic acids has been shown to exhibit biological activity. For instance, phenylboronic acid has been reported to inhibit the migration of prostate cancer cells by affecting the Rho GTPase signaling pathway. This pathway is crucial for regulating the actin cytoskeleton and cell motility.

The diagram below illustrates a plausible mechanism by which a phenylboronic acid derivative could interfere with this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoA RhoA-GTP GPCR->RhoA Activates PBA This compound PBA->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain ROCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin Actin Stress Fibers / Contraction MLC_P->Actin Ext_Signal Extracellular Signal Ext_Signal->GPCR Activates

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by this compound.

Experimental Workflows and Logical Relationships

Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction using this compound.

G start Start reagents Combine Reactants: - Aryl Halide - 3-FPBA - Palladium Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (e.g., 80-100°C) solvent->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete extraction Extract with Organic Solvent workup->extraction dry Dry and Concentrate extraction->dry purify Purify Product (Chromatography/ Recrystallization) dry->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Mechanism of Boronic Acid-Based Fluorescent Sensors

Boronic acids are known to reversibly bind with diols, a property that is exploited in the design of fluorescent sensors for saccharides and other diol-containing molecules.

G cluster_sensor Sensor Molecule fluorophore Fluorophore boronic_acid Boronic Acid (e.g., 3-FPBA derivative) complex Cyclic Boronate Ester (Complex) boronic_acid->complex Reversible Binding diol cis-Diol Analyte (e.g., Glucose) diol->complex signal_change Change in Fluorescence (Signal On/Off) complex->signal_change Induces

Caption: General mechanism of a boronic acid-based fluorescent sensor for diols.

References

Synthesis and Characterization of 3-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 3-Fluorophenylboronic acid, a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its applications are prominent in the development of pharmaceuticals and advanced materials.

Synthesis via Grignard Reaction

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This process involves the formation of a Grignard reagent from 3-fluorobromobenzene, which then reacts with a trialkyl borate (B1201080), followed by acidic hydrolysis to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Fluorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings are added to the flask, followed by a small crystal of iodine.

    • A solution of 3-fluorobromobenzene in anhydrous THF is prepared and a small portion is added to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), the remaining 3-fluorobromobenzene solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux.

    • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent, 3-fluorophenylmagnesium bromide.

  • Reaction with Trimethyl Borate:

    • In a separate flame-dried flask under a nitrogen atmosphere, a solution of trimethyl borate in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

    • The prepared Grignard reagent is then slowly added to the cooled trimethyl borate solution via a cannula.

    • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up:

    • The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C.

    • The resulting mixture is stirred for 30 minutes, and the organic layer is separated.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as a mixture of water and ethanol, to afford pure this compound as a white to off-white solid.

Synthesis_Workflow Start Start Materials: 3-Fluorobromobenzene, Mg, THF Grignard_Formation Grignard Reagent Formation (3-Fluorophenylmagnesium bromide) Start->Grignard_Formation Iodine (cat.) Reflux Borate_Reaction Reaction with Trimethyl Borate at -78°C Grignard_Formation->Borate_Reaction Hydrolysis Acidic Hydrolysis (HCl) Borate_Reaction->Hydrolysis Workup Extraction & Drying Hydrolysis->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

Sample Preparation:

  • Approximately 10-20 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-5 s

  • ¹³C NMR:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

Data Presentation: NMR Spectral Data

NucleusChemical Shift (δ, ppm) in DMSO-d₆Multiplicity
¹H8.25 (s, 2H, -B(OH)₂)Singlet
7.60-7.50 (m, 2H, Ar-H)Multiplet
7.45-7.35 (m, 1H, Ar-H)Multiplet
7.20-7.10 (m, 1H, Ar-H)Multiplet
¹³C163.5 (d, J = 243 Hz)Doublet
136.0 (d, J = 7 Hz)Doublet
130.5 (d, J = 8 Hz)Doublet
120.0 (d, J = 21 Hz)Doublet
115.5 (d, J = 22 Hz)Doublet

Note: The chemical shift of the carbon attached to the boron atom is often broad and may not be observed.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3300-3200 (broad)O-H stretching (from B(OH)₂)
~1600, ~1480, ~1440C=C aromatic ring stretching
~1350B-O stretching
~1250C-F stretching
~1100B-C stretching
~850-750C-H out-of-plane bending
Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds.

Sample Preparation:

  • A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube.

Instrumentation:

  • A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used to acquire the spectrum.

Data Presentation: Key Raman Shifts

Raman Shift (cm⁻¹)Assignment
~3070Aromatic C-H stretching
~1600Aromatic ring stretching
~1000Ring breathing mode
~800C-F stretching

Physical Properties

Data Presentation: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₆BFO₂
Molecular Weight139.92 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point214-218 °C

Applications in Drug Development

This compound is a valuable reagent in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It is frequently employed in the synthesis of biaryl compounds via Suzuki-Miyaura coupling, which are common motifs in many biologically active molecules.

Signaling_Pathway Aryl_Halide Aryl/Heteroaryl Halide (Drug Precursor) Coupling Suzuki-Miyaura Cross-Coupling Aryl_Halide->Coupling Boronic_Acid This compound Boronic_Acid->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Biaryl Product (Drug Candidate) Coupling->Product

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Navigating the Solubility Landscape of 3-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions and other transformations makes a thorough understanding of its physicochemical properties, especially solubility, paramount for reaction optimization, purification, and formulation development. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering both qualitative insights and quantitative data where available. Due to the limited publicly accessible quantitative solubility data for this compound, this guide utilizes solubility data for the closely related parent compound, phenylboronic acid, as a predictive proxy. Furthermore, detailed experimental protocols for solubility determination are presented, empowering researchers to ascertain precise solubility parameters for their specific applications.

Understanding Solubility: The Foundation of Chemical Reactivity and Formulation

The solubility of a compound dictates its behavior in a given solvent, influencing reaction kinetics, yield, and the ease of product isolation. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive understanding of a compound's solubility profile across a range of solvents is therefore an indispensable tool for the modern scientist.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, data for phenylboronic acid provides a valuable benchmark. The structural similarity between the two compounds suggests that their solubility trends will be comparable, with the electronegative fluorine atom in the meta position of this compound likely to introduce subtle differences in polarity and intermolecular interactions. The following table summarizes the solubility of phenylboronic acid in several common organic solvents, as determined by a dynamic method.[1][2] This data is presented as a mole fraction at various temperatures.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents (Proxy Data for this compound)

SolventTemperature (°C)Solubility (Mole Fraction, x₁)
Acetone20~0.18
30~0.25
40~0.35
Chloroform20~0.08
30~0.12
40~0.18
Dipropyl Ether20~0.22
30~0.32
40~0.45
3-Pentanone20~0.15
30~0.22
40~0.32
Methylcyclohexane20<0.01
40~0.01
60~0.02

Data extracted from Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.[1][2][3]

Note on Proxy Data: It is crucial to recognize that this data is for phenylboronic acid and should be considered an estimation for this compound. The presence of the fluorine atom may increase polarity and could lead to modest deviations in solubility depending on the specific solvent-solute interactions. For critical applications, experimental determination of solubility for this compound is strongly recommended.

Qualitative Solubility: Based on various supplier information, this compound is known to be soluble in methanol (B129727) and tetrahydrofuran (B95107) (THF).

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely used technique for determining the solubility of crystalline compounds in organic solvents is the dynamic method. This approach involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following is a detailed methodology adapted from established protocols for boronic acids.[1][4]

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bars

  • Programmable circulating thermostat bath (precision ±0.1 °C)

  • Calibrated thermometer or temperature probe (precision ±0.1 °C)

  • Luminance probe or laser-based turbidity meter (or visual observation)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

    • Add a magnetic stir bar.

  • Equilibration and Measurement:

    • Place the vessel in the thermostat bath and begin vigorous stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

  • Determination of Dissolution Temperature:

    • Continuously monitor the turbidity of the solution.

    • The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear. Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility (in mole fraction) as a function of the dissolution temperature to construct a solubility curve.

Workflow for Solubility Assessment in Research and Development

The determination and application of solubility data follow a logical progression, particularly within a drug development context. The following diagram illustrates a typical workflow.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Application & Optimization cluster_3 Phase 4: Downstream Development A Compound Synthesis & Characterization B Qualitative Solubility Screen (e.g., in key solvents) A->B C High-Throughput Kinetic Solubility Assay B->C D Thermodynamic Solubility Determination (Dynamic Method) C->D For lead candidates E Reaction Condition Optimization D->E F Crystallization & Purification Protocol Dev. D->F G Pre-formulation Studies D->G I Scale-up & Process Chemistry E->I F->I H Formulation Development G->H

References

Spectroscopic Profile of 3-Fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorophenylboronic acid (CAS No: 768-35-4), a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
8.18s-B(OH)₂DMSO-d₆
7.61 - 7.55m-Ar-HDMSO-d₆
7.48 - 7.42m-Ar-HDMSO-d₆
7.21 - 7.14m-Ar-HDMSO-d₆

Source: SpectraBase[1]

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignmentSolvent
163.2 (d, J = 243.5 Hz)C-FAcetone-d₆
136.5 (br)C-BAcetone-d₆
130.9 (d, J = 7.9 Hz)Ar-CAcetone-d₆
126.5 (d, J = 2.7 Hz)Ar-CAcetone-d₆
120.3 (d, J = 21.1 Hz)Ar-CAcetone-d₆
116.6 (d, J = 23.3 Hz)Ar-CAcetone-d₆

Source: SpectraBase[2]

Table 3: ¹⁹F and ¹¹B NMR Data of this compound

NucleusChemical Shift (δ) ppmSolvent
¹⁹F-113.8Acetone-d₆
¹¹B29.8Acetone-d₆

Source: SpectraBase[2]

Infrared (IR) Spectroscopy

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3321O-H stretching (intermolecular H-bonds)
1599, 1578, 1488, 1445Aromatic C=C stretching
1348B-O stretching
1288, 1238In-plane O-H bending
1198C-F stretching
1088B-OH stretching
878, 750, 685Out-of-plane C-H bending

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy[3]

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of this compound

ParameterValue
Molecular FormulaC₆H₆BFO₂
Molecular Weight139.92 g/mol
Exact Mass140.04448 Da
Major Fragment (m/z)122 [M-H₂O]⁺

Source: PubChem[4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded. Chemical shifts are referenced to the solvent peak (e.g., Acetone-d₆ at 29.84 and 206.26 ppm).

  • ¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. Chemical shifts are typically referenced externally to a standard such as CFCl₃.

  • ¹¹B NMR: ¹¹B NMR spectra are recorded to observe the boron nucleus. Chemical shifts are referenced externally to BF₃·OEt₂.

Infrared (IR) Spectroscopy

FT-IR spectra of solid this compound are commonly obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method.

  • KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • ESI-MS: The sample solution is infused into the ESI source. The analysis can be performed in either positive or negative ion mode.

  • EI-MS: For EI-MS, the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolution Dissolution (for NMR, MS) Sample->Dissolution Solid_Prep Solid Preparation (for IR) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Dissolution->NMR MS Mass Spectrometry (MS) Dissolution->MS IR IR Spectroscopy (FT-IR) Solid_Prep->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

References

3-Fluorophenylboronic acid safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for this compound. The information is intended for professionals in research and development who handle this chemical in a laboratory setting.

Chemical Identification and Physical Properties

This compound is an organoboron compound used in various chemical syntheses, including palladium-catalyzed cross-coupling reactions.[1][2] It is important to be aware of its physical and chemical properties to ensure safe handling.

PropertyValueSource
Molecular Formula C6H6BFO2[3][4]
Molecular Weight 139.92 g/mol [3][5]
CAS Number 768-35-4[1][3][4][6]
Appearance Off-white to light yellow crystal powder[2][4]
Melting Point 211 - 218 °C (411.8 - 413.6 °F)[2][4][5]
Solubility No data available[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS ClassificationHazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 1B/2)H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger/Warning
Serious eye damage/eye irritation (Category 1/2)H318: Causes serious eye damage / H319: Causes serious eye irritationDanger/Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effectsNo Signal Word

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical properties are typically not provided in standard safety data sheets. These studies are conducted under standardized guidelines (e.g., OECD Test Guidelines) by manufacturers. For end-users, the most relevant protocols are those for safe handling and emergency response. The following sections and diagrams outline these critical procedures.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Work in a well-ventilated area.[4][7] For operations that may generate dust or vapors, use a chemical fume hood.[8][9]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[4][6][10] A lab coat is mandatory.[10]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent is recommended.[1]

General Hygiene Practices
  • Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the restroom.[4][6][8]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[6][11][12]

  • Contaminated clothing should be removed and washed before reuse.[8]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls are Active (Fume Hood, Ventilation) B->C D Weigh/Transfer Chemical in a Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Clean Work Area E->F G Dispose of Waste in Labeled, Sealed Container F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed and sealed.[4][7]

  • Store locked up.[4]

  • The storage class code is 8A for combustible corrosive hazardous materials.[1]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][13]

  • Do not release into the environment.[7] Chemical waste should be collected in designated, labeled, and sealed containers.[13]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is required.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4][6][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[4][6][8]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[4][7][11]
Spill Response
  • Ensure adequate ventilation and wear appropriate personal protective equipment.[7]

  • For solid spills, sweep or vacuum up the material and place it in a suitable container for disposal without creating dust.[7][8]

  • Prevent the product from entering drains.[8]

Emergency Response Logic

G cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event (Spill or Exposure) spill_1 Evacuate Area (if necessary) start->spill_1 expo_1 Identify Route of Exposure (Skin, Eyes, Inhalation) start->expo_1 spill_2 Don Appropriate PPE spill_1->spill_2 spill_3 Contain and Clean Up Spill (Avoid Dust Generation) spill_2->spill_3 spill_4 Dispose of Waste Properly spill_3->spill_4 expo_2 Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) expo_1->expo_2 expo_3 Remove Contaminated Clothing expo_2->expo_3 expo_4 Seek Immediate Medical Attention expo_3->expo_4

Caption: Emergency response workflow for spills and exposure incidents.

Hazard Relationships and Precautions

The GHS classifications for this compound are interconnected, necessitating a multi-faceted approach to safety precautions.

G substance 3-Fluorophenylboronic Acid hazards Hazards H302: Harmful if swallowed H314/H315: Skin Corrosion/Irritation H318/H319: Serious Eye Damage/Irritation H335: May cause respiratory irritation substance->hazards precautions Precautions P280: Wear protective gloves/eye protection P260/P261: Do not breathe dust P271: Use only outdoors or in a well-ventilated area P305+P351+P338: IF IN EYES: Rinse cautiously... P303+P361+P353: IF ON SKIN: Take off contaminated clothing... hazards:h1_1->precautions:p1_1 Ingestion Hazard hazards:h1_2->precautions:p1_1 hazards:h1_2->precautions:p1_5 hazards:h1_3->precautions:p1_1 hazards:h1_3->precautions:p1_4 hazards:h1_4->precautions:p1_2 hazards:h1_4->precautions:p1_3

Caption: Relationship between hazards and required safety precautions.

References

The Advent and Advancement of Fluorinated Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of a particularly impactful class of organoboron compounds: fluorinated phenylboronic acids. Renowned for their unique electronic properties and versatile reactivity, these compounds have emerged as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

A Historical Perspective: From Boron's Discovery to Fluorinated Derivatives

The journey to the sophisticated fluorinated phenylboronic acids used today spans centuries of chemical discovery. While boron compounds have been known since ancient times, the element itself was not isolated until 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland. A significant leap in organoboron chemistry came with Herbert C. Brown's development of hydroboration in the 1950s, a discovery that earned him the Nobel Prize in Chemistry in 1979.

The true synthetic utility of phenylboronic acids was unlocked with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979, revolutionized the formation of carbon-carbon bonds, providing a powerful tool for the construction of complex biaryl structures. This reaction, for which Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, relies on the transmetalation of an organoboron species to a palladium(II) complex.

The introduction of fluorine into the phenyl ring of boronic acids was a subsequent development driven by the growing appreciation for the unique properties that fluorine imparts on organic molecules. Fluorine's high electronegativity can significantly alter the electronic nature of the phenyl ring, influencing the acidity of the boronic acid and the reactivity of the molecule in coupling reactions. This has made fluorinated phenylboronic acids highly sought-after reagents in drug discovery, where fluorine substitution is often used to enhance metabolic stability, binding affinity, and bioavailability.

Synthesis of Fluorinated Phenylboronic Acids: Methodologies and Data

The most common method for the synthesis of fluorinated phenylboronic acids involves the reaction of a corresponding fluorinated aryl Grignard or organolithium reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. The yields for these reactions can vary depending on the substitution pattern of the fluorine atoms and the specific reaction conditions employed.

Quantitative Data on Synthesis Yields

The following table summarizes the reported yields for the synthesis of various fluorinated phenylboronic acids.

CompoundStarting MaterialReagentsYield (%)
2-Fluorophenylboronic acid2-FluorobromobenzeneMg, B(OMe)₃, then HCl~60-70%
3-Fluorophenylboronic acid3-FluorobromobenzeneMg, B(OMe)₃, then HCl~75%
4-Fluorophenylboronic acid4-FluorobromobenzeneMg, B(OMe)₃, then HCl~80%
2,4-Difluorophenylboronic acid1-Bromo-2,4-difluorobenzeneMg, B(OMe)₃, then H₂SO₄84.3%[1]
3,5-Difluorophenylboronic acid1-Bromo-3,5-difluorobenzenen-BuLi, B(OⁱPr)₃, then HCl~70-78%
3,4,5-Trifluorophenylboronic acid1-Bromo-3,4,5-trifluorobenzenen-BuLi, B(OMe)₃, then HCl78-90.3%[2]
4-(Trifluoromethyl)phenylboronic acid4-Bromobenzotrifluoriden-BuLi, B(OMe)₃, then HCl54%[3]
4-Amino-3-fluorophenylboronic acid4-Bromo-2-fluoroanilineProtection, t-BuLi, B(OMe)₃, then hydrolysis47%[4]
Spectroscopic Data of Fluorinated Phenylboronic Acids

The following tables provide representative NMR spectroscopic data for selected fluorinated phenylboronic acids. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

CompoundSolventChemical Shifts (δ, ppm)
2-Fluorophenylboronic acid[5]DMSO-d₆8.15 (s, 2H, B(OH)₂), 7.75 (t, 1H), 7.50 (q, 1H), 7.30 (t, 1H), 7.18 (t, 1H)
This compoundCDCl₃7.80-7.70 (m, 2H), 7.45-7.35 (m, 1H), 7.20-7.10 (m, 1H)
4-Fluorophenylboronic acid[6]DMSO-d₆8.10 (s, 2H, B(OH)₂), 7.95 (dd, 2H), 7.20 (t, 2H)

¹³C NMR Data

CompoundSolventChemical Shifts (δ, ppm)
This compound[7]CDCl₃163.0 (d, J=245 Hz), 134.0 (d, J=7 Hz), 130.0 (d, J=8 Hz), 121.0 (d, J=21 Hz), 115.0 (d, J=23 Hz)
3,4,5-Trifluorophenylboronic acid[8]CD₃OD152.2 (ddd, J=250, 9.4, 2.3 Hz), 142.2 (dt, J=250, 15.1 Hz), 132.6-130.5 (br m), 118.6 (dd, J=15.0, 4.6 Hz)
(Trifluoromethoxy)phenylboronic acids[9]acetone-d₆OCF₃ group: ~121 ppm (q, ¹JCF ≈ 255 Hz)

¹¹B NMR Data

CompoundSolventChemical Shift (δ, ppm)
Phenylboronic acids[10]Various~27-30 ppm (sp² hybridized boron)
Phenylboronate esters[10]Various~8-12 ppm (sp³ hybridized boron)

¹⁹F NMR Data

CompoundSolventChemical Shift (δ, ppm)
4-Fluorophenylboronic acid[6]DMSO-d₆-113.8
3,4,5-Trifluorophenylboronic acidCDCl₃-134.5 (t, 1F), -162.0 (d, 2F)
(Trifluoromethoxy)phenylboronic acids[9]acetone-d₆Varies with isomer position

Experimental Protocols

General Procedure for the Synthesis of Fluorinated Phenylboronic Acids via Grignard Reaction
  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of the corresponding fluorinated aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

  • Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The mixture is stirred for 1-2 hours.

  • Work-up and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford the desired fluorinated phenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 equivalent), the fluorinated phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF/water). The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the biaryl product.

Key Applications and Signaling Pathways

Fluorinated phenylboronic acids are pivotal in various fields, from drug discovery to materials science. Their unique properties are leveraged in several key applications.

Suzuki-Miyaura Cross-Coupling Reactions

As previously mentioned, the Suzuki-Miyaura coupling is a primary application of fluorinated phenylboronic acids. The electron-withdrawing nature of the fluorine atoms can influence the transmetalation step of the catalytic cycle, sometimes requiring modified reaction conditions for optimal yields.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Product Formation Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArArF Ar-Ar' (Product) ArPdOHL2 Ar-Pd(II)-OH L₂ ArPdXL2->ArPdOHL2 Ligand Exchange (Base, e.g., OH⁻) ArPdArFL2 {Ar-Pd(II)-Ar' L₂ | Ar' = Fluorophenyl} ArPdOHL2->ArPdArFL2 Transmetalation (Ar'B(OH)₂) ArPdArFL2->Pd0 Reductive Elimination ArPdArFL2->ArArF ArX Aryl Halide (Ar-X) ArFBOH2 Fluorophenylboronic Acid (Ar'B(OH)₂) Base Base

Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Enzyme Inhibition: The Case of Tavaborole (B1682936)

Fluorinated phenylboronic acids have shown promise as enzyme inhibitors. A notable example is Tavaborole (marketed as Kerydin), an oxaborole antifungal agent.[11][12] Tavaborole inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[11][12][13] The boron atom in tavaborole forms a stable adduct with the ribose of the terminal adenosine (B11128) in tRNALeu within the enzyme's active site, effectively trapping the tRNA and halting protein synthesis, which ultimately leads to fungal cell death.[12][13]

Tavaborole_Mechanism cluster_0 Fungal Protein Synthesis LeuRS Leucyl-tRNA Synthetase (LeuRS) Aminoacylation Aminoacylation LeuRS->Aminoacylation Adduct Tavaborole-tRNA(Leu) Adduct LeuRS->Adduct Forms adduct with terminal adenosine of tRNA(Leu) tRNALeu tRNA(Leu) tRNALeu->LeuRS tRNALeu->Adduct Leucine Leucine Leucine->LeuRS Charged_tRNA Leucyl-tRNA(Leu) Aminoacylation->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Tavaborole Tavaborole Tavaborole->LeuRS Binds to active site Inhibition Inhibition Adduct->Inhibition Inhibition->Aminoacylation Blocks release of charged tRNA

Mechanism of Action of Tavaborole
Positron Emission Tomography (PET) Imaging

The use of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) has made fluorinated phenylboronic acids valuable tools in the development of PET imaging agents. These radiolabeled molecules can be designed to target specific biological markers, allowing for non-invasive imaging and diagnosis of diseases such as cancer. The synthesis of these tracers involves the incorporation of ¹⁸F into the phenylboronic acid scaffold, often as a late-stage fluorination step.

PET_Imaging_Workflow cluster_0 Radiotracer Synthesis cluster_1 PET Imaging Precursor Boronic Ester Precursor Radiolabeling Nucleophilic Fluorination Precursor->Radiolabeling F18 [¹⁸F]Fluoride F18->Radiolabeling F18_Boronic_Acid [¹⁸F]Fluorinated Phenylboronic Acid Radiolabeling->F18_Boronic_Acid Purification Purification (HPLC) F18_Boronic_Acid->Purification Tracer Radiotracer Formulation Purification->Tracer Injection Tracer Injection Tracer->Injection Distribution Biodistribution Injection->Distribution Target Target Binding (e.g., Tumor Cells) Distribution->Target PET_Scan PET Scan Target->PET_Scan Positron Emission Image Image Reconstruction PET_Scan->Image Diagnosis Diagnosis/Monitoring Image->Diagnosis

Workflow for PET Imaging with ¹⁸F-Labeled Phenylboronic Acids

Conclusion

Fluorinated phenylboronic acids represent a remarkable convergence of organoboron and fluorine chemistry. Their discovery and development have been driven by the relentless pursuit of more efficient and selective synthetic methods in organic chemistry. For researchers, scientists, and drug development professionals, these compounds offer a versatile and powerful toolkit for the construction of novel molecules with tailored properties. As our understanding of their reactivity and biological interactions continues to grow, the importance of fluorinated phenylboronic acids in advancing science and medicine is set to expand even further.

References

The Catalyst's Edge: A Technical Guide to the Role of Fluorine in Modifying Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various classes of organoboron compounds, fluorinated boronic acids have emerged as powerful and versatile reagents, offering unique reactivity and catalytic properties. This technical guide provides an in-depth exploration of the mechanism of action of fluorinated boronic acids, detailing their enhanced Lewis acidity, their role in pivotal cross-coupling reactions, and their application as enzyme inhibitors and in advanced diagnostics. Through a comprehensive review of current literature, this document aims to provide researchers, scientists, and drug development professionals with the core knowledge to effectively utilize fluorinated boronic acids in their work.

The Core Principle: Enhanced Lewis Acidity

The defining characteristic of fluorinated boronic acids is their heightened Lewis acidity compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the boron center, making it a more potent Lewis acid.[1] This enhanced acidity is crucial to their catalytic activity and is influenced by the number and position of fluorine substituents on the aryl ring.[1][2][3]

The Lewis acidity of a boronic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of fluorine atoms generally leads to a decrease in the pKa of phenylboronic acids.[1] This effect is dependent on the position of the fluorine substituent. The influence is lowest for the para position due to a compensation of inductive and resonance effects. For the meta position, the resonance contribution is weaker, leading to an increase in acidity. The most significant increase in acidity is observed for the ortho derivative, which can be attributed to the formation of an intramolecular B-O-H···F hydrogen bond.[2][4]

Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids

CompoundpKaReference
Phenylboronic acid8.86[2]
2-Fluorophenylboronic acid7.78[1]
3-Fluorophenylboronic acid8.36[1]
4-Fluorophenylboronic acid8.77[1][2]
2,6-Difluorophenylboronic acid6.81[1]
3,5-Difluorophenylboronic acid7.64[1]
2,3,4,6-Tetrafluorophenylboronic acid6.17[2]
2,3,4,5,6-Pentafluorophenylboronic acid6.17[1]
4-(Trifluoromethyl)phenylboronic acid8.12[1]

This table illustrates the impact of fluorine substitution on the Lewis acidity of phenylboronic acids.

Fluorine_Effect_on_Reactivity cluster_0 Fluorine Substitution cluster_1 Electronic Effects cluster_2 Impact on Boronic Acid cluster_3 Consequences for Reactivity Fluorine Fluorine Inductive_Effect Strong Inductive Effect (-I) Fluorine->Inductive_Effect Resonance_Effect Weak Resonance Effect (+M) Fluorine->Resonance_Effect Lewis_Acidity Increased Lewis Acidity (Lower pKa) Inductive_Effect->Lewis_Acidity Resonance_Effect->Lewis_Acidity Enhanced_Catalysis Enhanced Catalytic Activity Lewis_Acidity->Enhanced_Catalysis Enzyme_Inhibition Improved Enzyme Inhibition Lewis_Acidity->Enzyme_Inhibition Diol_Sensing Enhanced Diol Sensing Lewis_Acidity->Diol_Sensing

Figure 1: Logical relationship of fluorine's effect on boronic acid reactivity.

Applications in Drug Development and Chemical Biology

The enhanced Lewis acidity of fluorinated boronic acids is a key factor in their successful application in medicinal chemistry and chemical biology.

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of serine proteases, with the boron atom forming a covalent, yet reversible, bond with the catalytic serine residue.[5][6] Fluorination of the boronic acid moiety can significantly enhance this inhibitory activity.[7] The increased Lewis acidity of the boron center facilitates the formation of the tetrahedral intermediate with the active site serine.[7]

A prominent example of a fluorinated boronic acid in medicine is Tavaborole (B1682936) (Kerydin), an antifungal agent used to treat onychomycosis.[2][4] Tavaborole inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi. The fluorine atom in tavaborole enhances its acidity, which is crucial for its interaction with the enzyme's active site.[2]

Enzyme_Inhibition_Pathway Fluorinated_Boronic_Acid Fluorinated Boronic Acid (e.g., Tavaborole) Active_Site Enzyme Active Site (with Serine residue) Fluorinated_Boronic_Acid->Active_Site Binding Enzyme Target Enzyme (e.g., Leucyl-tRNA Synthetase) Tetrahedral_Intermediate Covalent Tetrahedral Intermediate Active_Site->Tetrahedral_Intermediate Covalent Bond Formation Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition Biological_Process Essential Biological Process (e.g., Protein Synthesis) Inhibition->Biological_Process Blocks Disruption Disruption of Biological Process Biological_Process->Disruption

Figure 2: Simplified pathway of enzyme inhibition by a fluorinated boronic acid.

Biosensing

The reversible interaction of boronic acids with diols forms the basis of sensors for carbohydrates and other biologically important molecules.[8] Fluorination of the boronic acid can enhance the binding affinity and modulate the pH range for optimal sensing. Derivatives of fluorinated boronic acids have been utilized in conjunction with 19F NMR spectroscopy for diol sensing.[2]

Experimental Protocols

Determination of Boronic Acid pKa

The acidity constant (pKa) is a critical parameter for characterizing boronic acids. Potentiometric and spectrophotometric titrations are common methods for its determination.[3][9]

Principle: This method involves the titration of a boronic acid solution with a standardized base, monitoring the pH change. The pKa is determined from the half-equivalence point of the titration curve.

Materials:

  • Fluorinated phenylboronic acid

  • Standardized NaOH solution (e.g., 0.1 M)

  • Deionized water (or a suitable co-solvent like DMSO/water for poorly soluble acids)

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of the fluorinated boronic acid of known concentration in deionized water or a co-solvent system.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the boronic acid solution in a beaker with a stir bar.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the point where half of the boronic acid has been neutralized.

Principle: This method is suitable for boronic acids that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa is determined by measuring the absorbance at a specific wavelength as a function of pH.

Materials:

  • Fluorinated phenylboronic acid

  • Buffer solutions of known pH covering a range around the expected pKa

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorinated boronic acid.

  • Prepare a series of solutions with the same concentration of the boronic acid in different buffer solutions of known pH.

  • Measure the UV-Vis spectrum of each solution.

  • Identify a wavelength where the absorbance of the acidic and basic forms of the boronic acid differ significantly.

  • Plot the absorbance at this wavelength against the pH.

  • The data is fitted to the Henderson-Hasselbalch equation to determine the pKa.

pKa_Determination_Workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration P1 Prepare Boronic Acid Solution P2 Titrate with Standard Base P1->P2 P3 Monitor pH Change P2->P3 P4 Plot pH vs. Volume of Base P3->P4 P5 Determine pKa at Half-Equivalence Point P4->P5 End End P5->End S1 Prepare Boronic Acid in Buffers of Varying pH S2 Measure UV-Vis Absorbance S1->S2 S3 Plot Absorbance vs. pH S2->S3 S4 Fit Data to Henderson-Hasselbalch Equation to Determine pKa S3->S4 S4->End Start Start Method_Choice Choose Method Start->Method_Choice Method_Choice->P1 Potentiometric Method_Choice->S1 Spectrophotometric

Figure 3: General experimental workflow for determining boronic acid pKa.

Copper-Mediated [¹⁸F]Fluorination of Boronic Acids for PET Imaging

Fluorinated boronic acids are not only valuable for their intrinsic properties but also serve as precursors for the synthesis of 18F-labeled arenes for Positron Emission Tomography (PET).[10][11]

Principle: A copper(II) salt mediates the nucleophilic fluorination of an aryl boronic acid with [18F]fluoride.

Materials:

  • Aryl boronic acid precursor

  • Cu(OTf)₂

  • Pyridine (B92270)

  • Kryptofix 2.2.2 (K₂₂₂)

  • K₂CO₃

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Anhydrous dimethylformamide (DMF)

  • Anion exchange cartridge (e.g., QMA)

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Reaction Setup: To the dried [¹⁸F]fluoride, add a solution of the aryl boronic acid, Cu(OTf)₂, and pyridine in anhydrous DMF.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a set time (e.g., 20 minutes).

  • Quenching and Purification: Cool the reaction mixture and quench with water. Purify the desired [¹⁸F]fluorinated product by preparative HPLC.

  • Formulation: The collected HPLC fraction is reformulated into a suitable solvent for injection.

Stability and Handling Considerations

Fluorinated arylboronic acids can be susceptible to protodeboronation, especially under basic conditions.[2] Pinacol boronic esters generally exhibit greater stability at high pH compared to the corresponding boronic acids.[2] It has also been found that fluoride (B91410) ions can protect boronic acids from copper(I)-mediated decomposition, which is relevant in click chemistry applications.[12][13][14]

Conclusion

The introduction of fluorine into boronic acid scaffolds provides a powerful tool for modulating their reactivity and biological activity. The enhanced Lewis acidity resulting from fluorination is a key driver for their utility as catalysts, enzyme inhibitors, and biosensors. This technical guide has provided an overview of the core principles governing the effects of fluorine on boronic acid reactivity, along with practical experimental protocols. As the demand for more sophisticated molecular tools in drug discovery and materials science continues to grow, the strategic use of fluorinated boronic acids is poised to play an increasingly important role.

References

The Role of 3-Fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of complex organic molecules with desirable pharmacological properties. Its unique structural and electronic characteristics, conferred by the fluorine atom and the boronic acid moiety, make it an invaluable reagent in drug discovery and development. The fluorine substituent can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, while the boronic acid group is a versatile functional handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of enzyme inhibitors and receptor antagonists.

Core Applications in Drug Discovery

The 3-fluorophenyl moiety is a prevalent structural motif in a variety of biologically active compounds. Its incorporation can lead to improved potency and selectivity, as well as enhanced drug-like properties.

Enzyme Inhibitors

This compound is a key starting material for the synthesis of various enzyme inhibitors. The fluorinated phenyl ring can engage in favorable interactions within the enzyme's active site, contributing to enhanced binding affinity.

A notable example is in the development of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer therapies.[3] The synthesis of potent Aurora kinase inhibitors often involves the incorporation of a 3-fluorophenyl group. For instance, pyrimidine-based derivatives containing a 4-chloro-3-fluorophenyl moiety have been synthesized and evaluated for their inhibitory activity against Aurora A kinase.[4]

Receptor Antagonists

Another significant application of this compound is in the synthesis of receptor antagonists. The 3-fluorophenyl group can serve as a key pharmacophore, interacting with the target receptor to modulate its activity.

An important class of such antagonists targets the leukotriene B4 (LTB4) receptor 1 (BLT1) . LTB4 is a potent inflammatory mediator, and its receptor, BLT1, is a G protein-coupled receptor (GPCR) involved in various inflammatory diseases.[1][5] Consequently, BLT1 antagonists are of great interest for the treatment of conditions like asthma, arthritis, and allergies. This compound has been utilized in the palladium-catalyzed cross-coupling reactions for the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor antagonists.[6]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of a representative compound synthesized using a 3-fluorophenyl-containing precursor.

Compound IDTargetIC50 (nM)Reference
10 Aurora A Kinase52.2 ± 8.1[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[7]

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as Aurora A.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96- or 384-well plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a multi-well plate, add the kinase enzyme, the substrate, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Read the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BLT1 BLT1 Receptor G_protein G Protein (Gi/o, Gq) BLT1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK_cascade Activates PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_cascade->Transcription_Factors Activate Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response LTB4 Leukotriene B4 LTB4->BLT1 Binds and Activates LTB4_Antagonist LTB4 Antagonist (contains 3-fluorophenyl moiety) LTB4_Antagonist->BLT1 Binds and Inhibits

Caption: Leukotriene B4 (LTB4) Receptor 1 (BLT1) Signaling Pathway.

Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Aryl Halide & this compound) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Compound Characterization->Final_Compound Assay_Setup In Vitro Kinase Inhibition Assay Setup Final_Compound->Assay_Setup Incubation Incubation with Enzyme and Substrate Assay_Setup->Incubation Data_Acquisition Data Acquisition (Luminescence/Absorbance) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Results Biological Activity Results Data_Analysis->Results

Caption: General Experimental Workflow for Synthesis and Biological Evaluation.

Conclusion

This compound is a versatile and highly valuable reagent in medicinal chemistry. Its application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of complex molecules, including potent enzyme inhibitors and receptor antagonists. The strategic incorporation of the 3-fluorophenyl moiety can significantly improve the pharmacological properties of drug candidates. The experimental protocols and signaling pathway information provided in this guide serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics. As the field of drug discovery continues to evolve, the importance of key building blocks like this compound is poised to grow, enabling the creation of next-generation medicines with enhanced efficacy and safety profiles.

References

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The incorporation of fluorine atoms into organic molecules can significantly influence their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks like 3-fluorophenylboronic acid are of high value in drug discovery and development. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing this compound, including detailed experimental protocols, quantitative data, and a discussion of its applications.

Core Principles of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a more nucleophilic boronate species. This species then transfers the 3-fluorophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling with this compound

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from analogous reactions with fluorinated phenylboronic acids and representative Suzuki-Miyaura coupling literature.[1][2] It is important to note that reaction yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001295
24-Bromotoluene (B49008)Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O1001692
34-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
41-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃DMF/H₂O90898
52-BromopyridinePd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄Dioxane/H₂O1102475

Table 2: Coupling of this compound with Aryl Iodides

EntryAryl IodideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (1)-Na₂CO₃Toluene/H₂O80697
24-IodotoluenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O80894
34-Iodoanisole (B42571)PdCl₂(dppf) (1.5)-K₃PO₄Dioxane/H₂O901091
41-Iodo-4-nitrobenzenePd₂(dba)₃ (1)XPhos (2)CsFTHF/H₂O70599
53-IodopyridinePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃Acetonitrile/H₂O851882

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl iodide. These protocols are based on established methodologies and can be adapted for specific substrates.[3]

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromotoluene

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-fluoro-4'-methylbiphenyl.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Microwave reactor and vials

Procedure:

  • To a microwave reaction vial, add 4-iodoanisole (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), and PdCl₂(dppf) (0.015 mmol, 3 mol%).

  • Add 1,4-dioxane (3 mL) and degassed water (0.75 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 to isolate the desired 3-fluoro-4'-methoxybiphenyl.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)(X)L2 Pd0->ArPdXL2 Oxidative Addition ArPdArL2 Ar-Pd(II)-Ar'L2 ArPdXL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdArL2->Product ArX Aryl Halide (Ar-X) ArX->ArPdXL2 ArBOH2 3-Fluorophenyl- boronic Acid (Ar'-B(OH)2) ArBOH2->ArPdArL2 Base Base Base->ArPdArL2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The 3-fluorobiphenyl (B1329890) moiety is a privileged scaffold in medicinal chemistry. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability and enhanced binding interactions with biological targets. The Suzuki-Miyaura coupling with this compound provides a direct and efficient route to a diverse range of 3-fluorobiphenyl derivatives for screening in drug discovery programs.

For example, the synthesis of analogs of biologically active compounds often involves the late-stage introduction of a fluorinated aryl group to fine-tune the molecule's properties. The Suzuki-Miyaura coupling is well-suited for this purpose due to its tolerance of various functional groups present in complex drug-like molecules.

Logical Workflow: From Building Block to Drug Candidate

Drug_Discovery_Workflow start This compound (Building Block) suzuki Suzuki-Miyaura Coupling with diverse Aryl Halides start->suzuki library Library of 3-Fluorobiphenyl Analogs suzuki->library screening High-Throughput Screening (Biological Assays) library->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies & Lead Optimization hit->sar lead Optimized Lead Compound sar->lead preclinical Preclinical Development lead->preclinical candidate Drug Candidate preclinical->candidate

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Fluorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and practical guidance for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-fluorophenylboronic acid to synthesize valuable 3-fluorobiaryl scaffolds. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine substituent.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl structures. The reaction involves the cross-coupling of an organoboronic acid with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. The incorporation of a fluorine atom onto a phenyl ring can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 3-fluorophenyl motif is a key structural component in numerous pharmaceutical candidates and approved drugs.

The electron-withdrawing nature of the fluorine atom in this compound can influence its reactivity in the Suzuki coupling. While electron-deficient boronic acids can sometimes be challenging coupling partners, appropriate selection of reaction conditions can lead to high yields of the desired biaryl products.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki coupling of this compound with various aryl halides under different catalytic conditions. This data provides a starting point for reaction optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane (B91453)1002475
IodobenzenePd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O90692
2-BromopyridinePd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O1001685

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄), and base (e.g., 2.0 mmol of K₂CO₃).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (10 mL) and an organic solvent such as ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Safety Precautions:

  • Palladium catalysts and some organic solvents are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Boronic acids can be irritants; avoid inhalation and skin contact.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Base pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl boronate Ar'B(OH)3- boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, this compound, Catalyst, Base assembly Assemble Glassware (Flask, Condenser) reagents->assembly inert Purge with Inert Gas assembly->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product Pure Biaryl Product purify->final_product Characterize (NMR, MS)

Caption: A typical experimental workflow for biaryl synthesis via Suzuki coupling.

Application in Drug Discovery

The 3-fluorobiaryl moiety is a privileged scaffold in modern drug discovery. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate pKa to optimize target engagement.

A notable example is BMS-986142 , a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] The synthesis of this complex molecule involves the formation of a key biaryl bond, a transformation for which the Suzuki coupling is an ideal method.[1]

Another widely known drug, Celecoxib , an anti-inflammatory agent, contains a biaryl-like structure where a pyrazole (B372694) ring is connected to two phenyl rings. While various synthetic routes exist, Suzuki coupling represents a powerful strategy for the convergent synthesis of such diarylheteroaryl structures.[4][5][6] The use of fluorinated analogs in the development of such drugs is a common strategy to improve their pharmacological profiles.

The protocols and data presented herein provide a solid foundation for researchers to efficiently synthesize 3-fluorobiaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium Catalyst Selection in 3-Fluorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate palladium catalyst for the Suzuki-Miyaura cross-coupling of 3-fluorophenylboronic acid with various aryl halides. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially with electronically modified substrates like this compound.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate. The presence of the fluorine atom in this compound can influence the electronic properties of the molecule, potentially affecting the reaction kinetics and the stability of intermediates. Therefore, careful selection of the catalytic system is paramount for a successful coupling.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X pd0->ar_pd_x Ar-X (Aryl Halide) ar_pd_x->pd0 Ar-Ar' (Product) transmetalation Transmetalation ar_pd_ar_prime Ar-Pd(II)L₂-Ar' ar_pd_ar_prime->ar_pd_x Ar'-B(OH)₂ (Boronic Acid) + Base reductive_elimination Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

Palladium Catalyst and Ligand Selection

The choice of palladium source and accompanying ligand is crucial for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems, particularly those involving bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands), often provide superior results for challenging substrates.

Commonly Used Palladium Catalysts and Precatalysts:

  • Pd(dppf)Cl₂: A reliable and versatile catalyst for a range of Suzuki couplings.

  • Buchwald Ligand Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2): These are air- and moisture-stable precatalysts that generate the active Pd(0) species in situ. They are particularly effective for coupling with less reactive aryl chlorides and for sterically hindered substrates. The bulky nature of the ligands facilitates the reductive elimination step and prevents catalyst deactivation.

Data Presentation: Catalyst Performance in the Coupling of Fluorinated Phenylboronic Acids

While direct head-to-head comparative data for this compound is limited in the literature, the following tables summarize representative yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides using different palladium catalysts. This data provides a strong basis for catalyst selection.

Table 1: Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Catalyst / LigandAryl BromideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd Nanoparticles1-Bromo-4-fluorobenzeneK₂CO₃DMF/H₂O1103~90
Pd(dppf)Cl₂5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME801865
XPhos-Pd-G34-BromoanisoleK₃PO₄Toluene100295
SPhos-Pd-G24-BromotolueneK₃PO₄Toluene100292

Table 2: Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides

Catalyst / LigandAryl ChlorideBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos-Pd-G24-ChloroanisoleK₃PO₄THF/H₂ORT0.593
SPhos-Pd-G22-ChlorotolueneK₃PO₄Dioxane/H₂O801888
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Dioxane/H₂O801885

Note: Yields are based on reported values for analogous fluorinated phenylboronic acids and may vary for this compound.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst (e.g., XPhos-Pd-G3)

This protocol is highly recommended for a broad range of aryl bromides and chlorides, including those that are sterically hindered or electronically deactivated.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Base (K₃PO₄) atmosphere Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent (e.g., Toluene or Dioxane/H₂O) atmosphere->solvent catalyst Add Buchwald Precatalyst solvent->catalyst heating Heat to Desired Temperature (e.g., 80-110 °C) catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction purification Dry and Purify (Column Chromatography) extraction->purification

Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos-Pd-G3 (or other suitable Buchwald precatalyst) (0.01-0.02 mmol, 1-2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the Buchwald precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Procedure using Pd(dppf)Cl₂

This protocol is a reliable alternative, particularly for aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and the carbonate base.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Troubleshooting and Optimization

Troubleshooting start Low Yield or Incomplete Reaction catalyst Catalyst Deactivation? start->catalyst boronic_acid Boronic Acid Decomposition (Protodeboronation)? start->boronic_acid conditions Suboptimal Conditions? start->conditions solution_catalyst Use Bulky Ligand (XPhos, SPhos) catalyst->solution_catalyst solution_boronic_acid Use Milder Base (e.g., K₃PO₄) Lower Temperature boronic_acid->solution_boronic_acid solution_conditions Screen Solvents and Bases Increase Temperature (if stable) Use Microwave Irradiation conditions->solution_conditions

Troubleshooting Guide
  • Low Yield with Aryl Chlorides: Aryl chlorides are less reactive than aryl bromides. The use of highly active catalysts, such as the Buchwald G2, G3, or G4 precatalysts, is strongly recommended. Increasing the reaction temperature or using microwave irradiation can also improve yields.[1]

  • Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using milder bases like K₃PO₄ or Cs₂CO₃ and avoiding excessively high temperatures or prolonged reaction times can mitigate this side reaction.

  • Catalyst Deactivation: The pyridine-like nitrogen in some heterocyclic coupling partners can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands like XPhos and SPhos can sterically shield the palladium and prevent this deactivation.

References

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. The incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacokinetic properties such as metabolic stability and binding affinity. 3-Fluorophenylboronic acid is a key building block for introducing the 3-fluorophenyl moiety. A critical parameter for a successful Suzuki-Miyaura coupling is the judicious selection of the base, which plays a pivotal role in the catalytic cycle. This document provides a detailed guide to base selection for Suzuki-Miyaura reactions involving this compound, complete with comparative data and experimental protocols.

The primary function of the base in the Suzuki-Miyaura reaction is to facilitate the crucial transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species, which then transfers its organic group to the palladium catalyst. The choice of base can profoundly influence the reaction rate, yield, and the prevalence of side reactions such as protodeboronation, a particular concern with electron-deficient boronic acids like this compound.

Comparative Analysis of Bases

The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent employed. Inorganic bases are generally favored for their efficacy. Below is a summary of the performance of common bases in a model Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid. While specific data for this compound is often embedded in broader studies, the trends observed are generally applicable.

Table 1: Effect of Various Bases on the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane (B91453)/H₂O801295
2K₂CO₃1,4-Dioxane/H₂O801288
3Na₂CO₃1,4-Dioxane/H₂O801292
4Cs₂CO₃1,4-Dioxane/H₂O801293
5KOH1,4-Dioxane/H₂O801275
6Et₃N1,4-Dioxane/H₂O801225

Data is representative and compiled for illustrative purposes. Actual yields may vary.

From this data, it is evident that inorganic bases like phosphates and carbonates provide significantly higher yields compared to organic bases such as triethylamine (B128534) under these conditions. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices, particularly for more challenging couplings.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the base, solvent, temperature, and catalyst may be necessary for specific substrates.

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol is designed for the systematic evaluation of different bases to identify the optimal conditions for the coupling of this compound with a given aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, CsF, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 0.02-0.05 mmol), and the selected base (2.0 mmol).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Analyze the product and calculate the yield for each base tested.

Protocol 2: Optimized Procedure for the Synthesis of 3-Fluoro-4'-methoxybiphenyl

This protocol provides an example of optimized conditions for a specific Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • This compound (1.2 mmol, 168 mg)

  • Pd(dppf)Cl₂ (0.03 mmol, 22 mg)

  • K₃PO₄ (2.0 mmol, 424 mg)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel, combine 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₃PO₄.

  • Seal the vessel and subject it to three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to yield the product.

Visualizing Reaction Logic and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, This compound, Base, and Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Synthesis of Fluorinated Biaryls Using 3-Fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated biaryls is of paramount importance in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, providing an efficient route to a wide array of biaryl compounds. This document provides detailed application notes and protocols for the synthesis of fluorinated biaryls utilizing 3-fluorophenylboronic acid as a key building block.

Fluorinated biaryl scaffolds are integral components of numerous kinase inhibitors and other therapeutic agents. Their unique electronic properties and ability to form specific interactions with biological targets make them attractive motifs for the development of novel drugs. This guide offers researchers the necessary protocols and data to effectively synthesize these valuable compounds.

Core Concepts and Applications

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves the reaction of an organoboron compound, such as this compound, with an aryl halide or triflate in the presence of a palladium catalyst and a base. The reactivity of the aryl halide coupling partner generally follows the trend: I > Br > OTf > Cl.

The 3-fluorophenyl moiety, when incorporated into a biaryl structure, can influence the molecule's conformation and electronic distribution. This can lead to improved potency and selectivity for its biological target. For instance, many kinase inhibitors utilize fluorinated biaryl structures to interact with the ATP-binding pocket of the enzyme.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol provides a general procedure for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yields.

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2.0-3.0 equivalents). If a separate ligand is used, it should be added at this stage.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorinated biaryl product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. These data are intended to serve as a guide for reaction optimization.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂OReflux1292
1-Bromo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001688
4-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃t-BuOH802475
3-BromopyridinePdCl₂(dppf) (5)-K₂CO₃DMF/H₂O901885
1-Iodo-2-methylbenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001289
1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1102082

Note: Yields are for isolated products and may vary depending on the specific reaction scale and purification method.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of fluorinated biaryls using this compound via the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow reagents Reagents (this compound, Aryl Halide, Base) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System (Palladium Catalyst, Ligand) catalyst->setup solvent Degassed Solvent solvent->setup reaction Heating & Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Pure Fluorinated Biaryl purification->product

General workflow for Suzuki-Miyaura coupling.
Signaling Pathway Inhibition

Fluorinated biaryls are often designed as inhibitors of specific signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Certain 3-fluorobiaryl compounds have shown potential as inhibitors of this pathway. The diagram below illustrates the points of inhibition by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 3-Fluorobiaryl Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 3-Fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluorophenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its utility is primarily centered on its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions and copper-catalyzed Chan-Lam couplings. The presence of a fluorine atom on the phenyl ring can significantly enhance the pharmacological properties of the resulting molecules, including improved metabolic stability, binding affinity, and bioavailability.[1]

These application notes provide a detailed overview of the use of this compound in the synthesis of a key class of pharmaceutical intermediates: leukotriene B4 (LTB4) receptor antagonists. LTB4 is a potent lipid mediator of inflammation, and its antagonists are of significant interest for the treatment of various inflammatory diseases.[2][3] This document will cover the synthetic protocols, present relevant data in a structured format, and illustrate the associated biological pathways.

Key Applications in Pharmaceutical Synthesis

This compound is a crucial building block for introducing the 3-fluorophenyl moiety into complex organic molecules. This is particularly relevant in the synthesis of biaryl compounds, which are common structural motifs in many drug candidates.

One of the most well-documented applications is in the synthesis of o-phenylphenols, a class of potent and orally active LTB4 receptor antagonists.[4][5] These compounds function by blocking the action of LTB4 at its receptors, thereby mitigating the inflammatory response.

Experimental Protocols

The following section details the experimental procedures for the synthesis of a representative o-phenylphenol LTB4 receptor antagonist using this compound.

Synthesis of 2-(3-Fluorophenyl)-4,5-diethylphenol via Suzuki-Miyaura Coupling

This protocol is adapted from the general methods described for the synthesis of o-phenylphenol LTB4 receptor antagonists.[4]

Reaction Scheme:

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-4,5-diethylphenol (1.0 eq), this compound (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a 3:1 mixture of benzene and ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-bromo-4,5-diethylphenol.

  • Base Addition: To the stirred mixture, add 2 M aqueous sodium carbonate solution (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-(3-fluorophenyl)-4,5-diethylphenol.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction to synthesize o-phenylphenol LTB4 receptor antagonists.

Coupling Partner 1Coupling Partner 2CatalystBaseSolventTime (h)Yield (%)Purity (%)
This compound2-Bromo-4,5-diethylphenolPd(PPh₃)₄Na₂CO₃Benzene/Ethanol1675-85>95
Phenylboronic acid2-Bromo-4,5-diethylphenolPd(PPh₃)₄Na₂CO₃Benzene/Ethanol1680-90>95
3-Methoxyphenylboronic acid2-Bromo-4,5-diethylphenolPd(PPh₃)₄Na₂CO₃Benzene/Ethanol1670-80>95

Note: The data presented are representative and may vary based on the specific reaction scale and conditions.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 2-Bromo-4,5-diethylphenol - this compound - Pd(PPh3)4 B Add Solvents: Benzene & Ethanol A->B C Add Aqueous Base: 2M Na2CO3 B->C D Heat to Reflux (12-18 hours) C->D E Cool to Room Temperature & Dilute with Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry, Filter, & Concentrate F->G H Purify by Column Chromatography G->H I Pure Product: 2-(3-Fluorophenyl)-4,5-diethylphenol H->I

Caption: A flowchart illustrating the key steps in the synthesis of an o-phenylphenol LTB4 receptor antagonist.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L_n ArPdX->ArPdAr Ar'-B(OH)₂ / Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X (Aryl Halide) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Leukotriene B4 (LTB4) Receptor Signaling Pathway

LTB4_Signaling Leukotriene B4 (LTB4) Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1_2 BLT1/BLT2 Receptors (GPCR) LTB4->BLT1_2 Binds to G_Protein G-Protein Activation (Gαq/i) BLT1_2->G_Protein Activates Antagonist o-Phenylphenol Antagonist Antagonist->BLT1_2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_PKC->MAPK NFkB NF-κB Pathway Ca_PKC->NFkB Response Inflammatory Responses: - Chemotaxis - Degranulation - Cytokine Production MAPK->Response NFkB->Response

Caption: A simplified diagram of the LTB4 receptor signaling pathway and the inhibitory action of o-phenylphenol antagonists.

Conclusion

This compound is an indispensable tool for medicinal chemists, enabling the efficient synthesis of complex pharmaceutical intermediates. The Suzuki-Miyaura coupling protocol detailed herein for the synthesis of o-phenylphenol LTB4 receptor antagonists demonstrates a robust and reliable method for constructing key biaryl linkages. The incorporation of the 3-fluorophenyl group is a strategic choice for modulating the pharmacological profile of drug candidates. The provided protocols and diagrams serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. The incorporation of a 3-fluorophenyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity and metabolic stability, making 3-fluorophenylboronic acid a valuable building block in drug discovery.[2]

Historically, the coupling of aryl chlorides has been a significant challenge due to the high bond dissociation energy of the C-Cl bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient use of aryl chlorides as coupling partners.[3][4] These advancements have made the more abundant and cost-effective aryl chlorides viable alternatives to the more reactive aryl bromides and iodides.[5]

These application notes provide a comprehensive overview and detailed protocols for the successful coupling of this compound with a variety of aryl chlorides, leveraging modern catalyst systems.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids, which can be adapted for the specific coupling with this compound. The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields.

Aryl ChlorideThis compound (Equivalents)Pd Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorotoluene1.5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10018>95Adapted from[6]
4-Chloroanisole1.2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101292Adapted from[3][6]
1-Chloro-4-nitrobenzene1.2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80685Adapted from[7][8]
2-Chloropyridine1.5PdCl₂(dppf) (3)-K₂CO₃ (3)Dioxane/H₂O (4:1)1202478Adapted from
4-Chlorobenzonitrile1.3Pd(OAc)₂ (2)NiXantphos (4)Cs₂CO₃ (2)DioxaneRT24>90Adapted from[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald-type Ligand

This protocol is suitable for a wide range of aryl chlorides, including electron-rich, electron-neutral, and sterically hindered substrates.

Materials:

  • Aryl chloride (1.0 mmol)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv.)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos or XPhos ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) (5 mL)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2-1.5 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0-3.0 mmol).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-fluoro-biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • Aryl chloride (0.5 mmol)

  • This compound (0.75 mmol, 1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)

  • Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)

Procedure:

  • To a microwave reaction vial, add the aryl chloride (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).

  • Add the solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: Aryl Chloride, This compound, Pd Catalyst, Ligand, Base prep2 Add Degassed Solvent prep1->prep2 Inert Atmosphere (Ar or N2) react Heat with Stirring (Conventional or Microwave) prep2->react workup1 Quench with Water & Extract with Organic Solvent react->workup1 workup2 Wash, Dry, and Concentrate workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 product 3-Fluoro-biphenyl Derivative workup3->product Isolate Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

catalytic_cycle cluster_reactants cluster_products pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-Cl(L_n) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar'(L_n) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination biaryl Ar-Ar' aryl_chloride Ar-Cl boronic_acid Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to generate biaryl and heteroaryl structures. These motifs are of paramount importance in medicinal chemistry and materials science. The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and enhanced reproducibility.[1][2] This is particularly beneficial when working with substrates that may be prone to decomposition under prolonged thermal stress.

These application notes provide a comprehensive overview and detailed protocols for conducting microwave-assisted Suzuki coupling reactions with a specific focus on 3-Fluorophenylboronic acid. The fluorine substituent is a key pharmacophore in many pharmaceutical compounds, capable of modulating physicochemical properties such as pKa and metabolic stability. The protocols outlined herein are intended to serve as a robust starting point for researchers to accelerate the synthesis of novel fluorinated biaryl compounds.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several distinct advantages for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates exponentially, reducing synthesis times from hours to mere minutes.[2]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often leading to higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[2]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.

Experimental Protocols

The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with aryl halides. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the coupling of this compound with various aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF)[3]

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water)[2][4]

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave synthesis vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.).

  • Add this compound (1.2 - 1.5 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Add the base (2.0 - 3.0 equiv.).

  • Add the desired solvent system (e.g., a 2:1 to 4:1 mixture of organic solvent and water) to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl.

Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)

Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.

Materials:

  • This compound

  • Aryl chloride

  • Palladium pre-catalyst (e.g., XPhos Pd G2 or SPhos Pd G2) (2.5 mol%) and additional ligand (e.g., XPhos) (5 mol%)[1]

  • Base (e.g., K₃PO₄ or CsF)[3]

  • Solvent (e.g., THF/water or 1,4-dioxane/water)

  • Microwave synthesis vial with a stir bar

Procedure:

  • In a microwave synthesis vial equipped with a stir bar, add the aryl chloride (1.0 equiv.).

  • Add this compound (1.5 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).[1]

  • Add the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the degassed solvent system (e.g., THF/water 2:1) to the desired concentration.

  • Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 120-140 °C) for 15-40 minutes.[1]

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions involving fluorinated phenylboronic acids and various aryl halides, providing a baseline for experimental design.

Table 1: Microwave-Assisted Suzuki Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
14-BromoacetophenonePd(dcpmp)Cl₂ (1)CsF (3)Dioxane14010~70-80[3]
23-BromoanisolePd EnCat™ (5)Bu₄NOAc (2)EtOH12010>95[5]
34-ChloroacetophenonePd(dcpmp)Cl₂ (1)CsF (3)Dioxane14010~70[3]
42,4-DichloropyrimidinePd(PPh₃)₄ (3)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)10020~80[6]
53-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)13540~78[1]

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a microwave-assisted Suzuki coupling reaction.

G Experimental Workflow for Microwave-Assisted Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Add Aryl Halide, This compound, Catalyst, and Base to Microwave Vial B Add Solvent and Stir Bar A->B C Seal Vial B->C D Place Vial in Microwave Reactor C->D Transfer to Reactor E Irradiate at Set Temperature and Time D->E F Cool to Room Temperature E->F Reaction Complete G Dilute with Organic Solvent and Filter F->G H Wash, Dry, and Concentrate G->H I Purify by Chromatography H->I J Characterize Pure Product I->J

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Suzuki Coupling Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArF Ar-Pd(II)L_n-Ar' Transmetal->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 3-Fluorophenylboronic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-fluorophenylboronic acid as a valuable fragment in fragment-based drug discovery (FBDD). The unique properties of this compound, particularly the presence of the boronic acid moiety and the fluorine atom, make it an attractive starting point for the development of potent and selective inhibitors for a variety of protein targets.

Introduction to this compound in FBDD

This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules.[1] In the context of FBDD, it serves as an excellent starting fragment due to its low molecular weight (139.92 g/mol ), adherence to the "Rule of Three," and the presence of key chemical features that facilitate target interaction and subsequent optimization. The boronic acid group can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues within a protein's active site, or act as a hydrogen bond donor and acceptor.[2] The fluorine atom can enhance binding affinity and improve metabolic stability of derivative compounds.[1]

A key advantage of using fragments like this compound is that they can probe the binding landscape of a target protein and identify small pockets of interaction. These initial, often weak, binding events can then be optimized through structure-guided design to develop highly potent and selective lead compounds.

Hypothetical Application: Targeting the MKK4 Signaling Pathway

To illustrate the application of this compound in a real-world drug discovery context, we will consider a hypothetical scenario targeting Mitogen-Activated Protein Kinase Kinase 4 (MKK4). MKK4 is a key enzyme in the JNK and p38 MAP kinase signaling pathways, which are often implicated in cancer and inflammatory diseases.[3][4] Inhibition of MKK4 is a promising therapeutic strategy.[3]

In this scenario, a fragment screening campaign is conducted to identify small molecules that bind to MKK4. This compound is included in the fragment library and is identified as a primary hit.

MKK4_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4 MKK4 MAP3K->MKK4 phosphorylates JNK JNK MKK4->JNK phosphorylates p38 p38 MKK4->p38 phosphorylates AP1 AP-1 (c-Jun, ATF2) JNK->AP1 activates Cellular_Response Cellular Response (Apoptosis, Inflammation) p38->Cellular_Response leads to AP1->Cellular_Response leads to Fragment This compound Fragment->MKK4 inhibits

Caption: Simplified MKK4 signaling pathway and the point of inhibition.

Data Presentation

Fragment IDFragment NameMolecular Weight ( g/mol )Primary Screen (DSF) ΔTm (°C)Orthogonal Screen (SPR) Kᴰ (µM)Ligand Efficiency (LE)
F001 This compound 139.92 2.5 850 0.35
F0022-Aminobenzothiazole150.191.8>1000-
F0034-Hydroxyphenylacetic acid152.152.19200.31
F004Indole-6-carboxamide160.171.5>1000-

Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKᴰ) / number of heavy atoms. A higher LE value is desirable for a fragment hit.

Experimental Protocols

The following are detailed protocols for the key experiments involved in screening and validating this compound as a fragment hit against a target protein like MKK4.

FBDD Workflow

FBDD_Workflow Lib Fragment Library (including this compound) DSF Primary Screen (Differential Scanning Fluorimetry) Lib->DSF SPR Hit Validation (Surface Plasmon Resonance) DSF->SPR Xray Structural Biology (X-ray Crystallography) SPR->Xray SAR Hit-to-Lead Optimization (Structure-Activity Relationship) Xray->SAR Lead Lead Compound SAR->Lead

Caption: A typical Fragment-Based Drug Discovery workflow.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF is a high-throughput method used to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).

Materials:

  • Purified MKK4 protein

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound

  • DMSO

  • Fluorescent dye (e.g., SYPRO Orange)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Protein Preparation: Prepare a solution of purified MKK4 protein at a final concentration of 2 µM in DSF buffer.[2]

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Note: The solubility of this compound in aqueous buffers is limited. It is crucial to first determine its maximum solubility in the final assay buffer containing a low percentage of DMSO (e.g., 1-5%).

    • Create a working plate by diluting the fragment stock to 10 mM in DSF buffer.[2]

  • Assay Plate Preparation:

    • In a PCR plate, add 20 µL of the MKK4 protein solution to each well.[2]

    • Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.[2]

  • Fragment Addition:

    • Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM.[2]

    • Include DMSO-only controls (no fragment).

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[2]

  • Data Analysis:

    • Monitor the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation

SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (Kᴰ) and kinetics (ka and kd).

Materials:

  • Purified MKK4 protein

  • SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO)

  • This compound

  • CM5 sensor chip

  • Amine coupling kit

  • SPR instrument

Procedure:

  • Chip Preparation: Covalently immobilize purified MKK4 onto a CM5 sensor chip using standard amine coupling chemistry.[2]

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer, ranging from 1 µM to 500 µM.[2]

  • Binding Analysis:

    • Inject the fragment solutions over the MKK4-immobilized and a reference flow cell at a constant flow rate (e.g., 30 µL/min).[2]

    • Monitor the change in response units (RU) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴰ = kd/ka).

Protocol 3: X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided drug design.

Materials:

  • Purified MKK4 protein

  • Crystallization buffer

  • This compound

  • Cryo-protectant solution

  • X-ray diffraction equipment

Procedure:

  • Protein Crystallization: Crystallize purified MKK4 using a suitable crystallization condition (e.g., vapor diffusion).[2]

  • Fragment Soaking: Transfer MKK4 crystals to a solution containing the crystallization buffer supplemented with a high concentration (e.g., 1-10 mM) of this compound.[2]

  • Cryo-protection and Data Collection:

    • Soak the crystals in a cryo-protectant solution containing the fragment and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data and solve the crystal structure of the MKK4-fragment complex by molecular replacement.

  • Binding Mode Analysis: Analyze the electron density map to confirm the binding of the fragment and to characterize its interactions with the protein.

Hit-to-Lead Optimization

The structural information obtained from X-ray crystallography guides the synthetic elaboration of the initial fragment hit. For this compound bound to MKK4, the optimization strategy could involve:

  • Fragment Growing: Synthesizing analogs by adding substituents at various positions of the phenyl ring to explore nearby pockets in the binding site.

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying the fragment to improve binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile fragment for FBDD campaigns. Its favorable physicochemical properties and the reactive nature of the boronic acid moiety provide a strong starting point for the discovery of novel inhibitors against a range of therapeutic targets. The protocols and workflows described herein provide a general framework for researchers to utilize this and similar fragments in their drug discovery efforts.

References

Large-Scale Synthesis and Applications of 3-Fluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable reagent for introducing the 3-fluorophenyl moiety into a wide range of molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in key cross-coupling reactions. The focus is on providing practical, scalable methodologies and addressing the challenges associated with industrial production.

I. Large-Scale Synthesis of this compound

The most common and scalable route to this compound is via the Grignard reaction of 3-bromo-1-fluorobenzene, followed by quenching with a trialkyl borate (B1201080).

Reaction Scheme:
Experimental Protocol: Gram to Kilogram Scale Synthesis

This protocol is adapted from a procedure for a similar fluorinated arylboronic acid and is intended as a guide for large-scale synthesis.[1]

Materials:

  • 3-Bromo-1-fluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Appropriately sized multi-neck, round-bottom flask with overhead stirrer

  • Addition funnel

  • Reflux condenser

  • Inert gas (Nitrogen or Argon) supply

  • Temperature probe

  • Large-scale extraction and filtration equipment

  • Crystallization vessel

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, multi-neck reactor equipped with an overhead stirrer, reflux condenser, and an inert gas inlet, charge magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a small portion (approx. 5-10%) of 3-bromo-1-fluorobenzene (1.0 equivalent) to initiate the reaction. An exotherm should be observed.

    • Once the reaction has initiated, add the remaining 3-bromo-1-fluorobenzene dropwise via an addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Boration:

    • In a separate, dry reactor, charge trimethyl borate (1.2 - 1.5 equivalents) and anhydrous THF.

    • Cool this mixture to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the cooled trimethyl borate solution via a cannula or a suitable transfer line, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~1-2).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.[1]

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize crystallization.

    • Collect the white to off-white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum.

Large-Scale Synthesis Data (Representative)

The following table summarizes representative data for the synthesis of a fluorinated phenylboronic acid on a large scale. Actual yields and conditions for this compound may vary and require optimization.

ParameterLaboratory Scale (grams)Pilot Plant Scale (kilograms)
Starting Material 3-Bromo-1-fluorobenzene (50 g)3-Bromo-1-fluorobenzene (50 kg)
Magnesium 1.1 eq1.1 eq
Trimethyl borate 1.2 eq1.2 eq
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature Grignard: Reflux; Boration: -78°CGrignard: Reflux; Boration: -70°C
Reaction Time Grignard: 2-3 h; Boration: 12 hGrignard: 3-4 h; Boration: 16 h
Typical Yield 70-85%65-80%
Purity (after recrystallization) >98%>98%
Safety Considerations for Large-Scale Synthesis
  • Grignard Reaction: The formation of Grignard reagents is highly exothermic and can be difficult to initiate.[2] Once initiated, the reaction can proceed rapidly, leading to a potential runaway reaction. Careful control of the addition rate of the aryl halide and efficient heat removal are critical. On a large scale, the use of a jacketed reactor with a reliable cooling system is mandatory.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be rigorously dried to prevent quenching of the Grignard reagent and potential formation of byproducts.

  • Flammable Solvents: The use of large quantities of flammable solvents like THF requires appropriate safety measures, including grounding of equipment to prevent static discharge and working in a well-ventilated area with explosion-proof equipment.

  • Quenching: The quenching of the reaction with acid is also exothermic and should be performed slowly with adequate cooling.

II. Applications in Cross-Coupling Reactions

This compound is a key coupling partner in several important C-C and C-X bond-forming reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.

(X = Br, I, Cl, OTf)

This protocol provides a general guideline for a large-scale Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.5 - 2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a suitably sized reactor, charge the aryl halide, this compound, palladium catalyst, and base.

  • Purge the reactor with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Aryl Halide 1-Bromo-4-nitrobenzene
This compound 1.3 eq
Catalyst Pd(PPh₃)₄ (1 mol%)
Base K₂CO₃ (2.5 eq)
Solvent Toluene/Ethanol/Water
Temperature 85 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
B. Chan-Lam Coupling

The Chan-Lam coupling enables the formation of aryl-nitrogen and aryl-oxygen bonds.

Materials:

  • This compound (1.2 equivalents)

  • Amine (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2 equivalents)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • To a reactor, add the amine, this compound, copper(II) acetate, and pyridine.

  • Add the solvent and stir the mixture at room temperature. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.

  • Concentrate the filtrate and purify the product by column chromatography or recrystallization.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. While boronic acids are not the direct coupling partners, they are often precursors to the aryl halides used in this reaction. The use of this compound to first synthesize a 3-fluorophenyl halide, which is then used in a Buchwald-Hartwig amination, is a common synthetic strategy.

III. Visualizations

Diagram 1: Synthesis of this compound

G cluster_0 Grignard Formation cluster_1 Boration cluster_2 Work-up A 3-Bromo-1-fluorobenzene C 3-Fluorophenylmagnesium bromide (Grignard Reagent) A->C + Mg B Mg, THF E Trialkoxyborate intermediate C->E + B(OCH3)3 D B(OCH3)3 G This compound E->G Hydrolysis F H3O+ (aq. HCl) Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)(X)L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim Boronate Ar'B(OH)3- Boronate->Transmetal Base Base Base->Boronate ArX Ar-X ArX->OxAdd Workflow Start Reaction Setup (Reactants, Catalyst, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura coupling reaction for 3-Fluorophenylboronic acid. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during this critical carbon-carbon bond formation reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the electron-withdrawing nature of the fluorine substituent.

  • Suboptimal Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient boronic acids, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often more effective as they can promote the challenging oxidative addition and transmetalation steps.[1]

  • Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction to the active Pd(0) species. In some cases, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[1]

  • Inappropriate Base: The base plays a critical role in activating the boronic acid. For this compound, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃. The solubility of the base is also important; using finely powdered base or a solvent system that aids its dissolution can improve reaction rates.[1]

  • Protodeboronation: Electron-deficient arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases and at elevated temperatures.[1][2][3]

Q2: I am observing significant amounts of a byproduct that appears to be the result of my boronic acid decomposing. What is happening and how can I prevent it?

This is likely due to protodeboronation, a common side reaction for electron-deficient boronic acids like this compound.[1][3]

  • Use Milder Bases or Anhydrous Conditions: Harsh basic conditions can promote protodeboronation.[1] Consider using a milder base like KF or employing strictly anhydrous conditions.[1]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or a trifluoroborate salt, can significantly reduce the rate of protodeboronation.[1][4] These derivatives can then be used directly in the coupling reaction.

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize decomposition.[1]

  • Use a Precatalyst for Rapid Pd(0) Generation: A precatalyst that rapidly generates the active Pd(0) species can help ensure that the cross-coupling reaction outcompetes the decomposition of the unstable boronic acid.[4]

Q3: My starting aryl halide is not being consumed, or the reaction is very sluggish. What can I do?

Incomplete consumption of the aryl halide often points to issues with the oxidative addition step of the catalytic cycle.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf > Cl.[5] If you are using an aryl chloride, a more active catalyst system, such as one with a Buchwald ligand, may be necessary to facilitate the challenging oxidative addition.[6]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.[1] However, be mindful of the potential for increased protodeboronation of the boronic acid at elevated temperatures.[1]

Q4: I am observing a significant amount of homocoupling of the boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or Pd(II) species.[1][7]

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[1] This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can help to minimize the amount of Pd(II) present at the beginning of the reaction.[1]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A good starting point for optimizing the Suzuki coupling of this compound would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, a moderately strong base, and a suitable solvent system. For example:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) with a ligand like SPhos or XPhos (2-4 mol%).

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of an organic solvent like dioxane, THF, or toluene (B28343) with water (e.g., 4:1 or 10:1 ratio). The aqueous portion helps to solubilize the base.[1]

  • Temperature: Typically between 80-110 °C.[1]

Q2: How does the fluorine substituent on the phenylboronic acid affect the reaction?

The fluorine atom is electron-withdrawing, which has several implications for the Suzuki coupling reaction:

  • Increased Acidity: The boronic acid becomes more Lewis acidic, which can affect its interaction with the base and the palladium catalyst.

  • Susceptibility to Protodeboronation: The electron-withdrawing nature of the fluorine makes the carbon-boron bond more susceptible to cleavage by protonolysis, especially under basic, aqueous conditions.[2][3]

  • Faster Transmetalation: The transmetalation step of the catalytic cycle can be faster for electron-deficient boronic acids.[4] This can be advantageous if the reaction conditions are optimized to minimize protodeboronation.

Q3: Which palladium catalyst is best for coupling this compound?

There is no single "best" catalyst, as the optimal choice is often substrate-dependent. However, for electron-deficient boronic acids, catalyst systems that are highly active and can quickly turn over are generally preferred. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos have shown great success in coupling challenging substrates.[1][4] These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1] For this compound, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used.[1][8] Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for less reactive coupling partners.[1] The choice of base should be optimized for each specific reaction, as a base that is too strong or used in excess can promote protodeboronation.[1]

Q5: How should I choose a solvent for my reaction?

The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and can significantly impact the reaction rate and yield.[9] For Suzuki couplings, a mixture of an aprotic organic solvent and water is often used.[10][11]

  • Common Organic Solvents: Dioxane, THF, toluene, and DMF are frequently used.[12]

  • Aqueous Co-solvent: The addition of water helps to dissolve the inorganic base, which is often necessary for the reaction to proceed efficiently.[11]

  • Solvent Quality: Ensure that the solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the palladium catalyst.[13]

Q6: How can I monitor the progress of my reaction?

The progress of the Suzuki coupling reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.

Data Presentation

Table 1: Comparison of Common Palladium Catalysts and Ligands for Suzuki Coupling of Aryl Boronic Acids
Catalyst/PrecatalystLigandTypical Loading (mol%)Key AdvantagesPotential Considerations
Pd(PPh₃)₄PPh₃1-5Commercially available, good for general-purpose couplings.Can be less effective for challenging substrates like electron-deficient boronic acids or aryl chlorides.
Pd(OAc)₂ / Pd₂(dba)₃SPhos1-3 (Pd), 2-6 (Ligand)Highly active for a broad range of substrates, including electron-deficient boronic acids.[4]Ligands can be air-sensitive and more expensive.
Pd(OAc)₂ / Pd₂(dba)₃XPhos1-3 (Pd), 2-6 (Ligand)Excellent for coupling hindered and electron-deficient substrates.[4]Ligands can be air-sensitive and more expensive.
PdCl₂(dppf)dppf1-5Good for a variety of coupling partners, often provides good yields.May not be as effective as Buchwald systems for highly challenging substrates.

Note: Optimal catalyst and ligand selection is highly dependent on the specific aryl halide and reaction conditions.

Table 2: Influence of Base on Suzuki Coupling Yield
BaseTypical EquivalentsPropertiesImpact on Electron-Deficient Boronic Acids
K₂CO₃2-3Moderately strong, common choice.Can be effective, but stronger bases may be needed for less reactive partners.[8]
K₃PO₄2-3Strong, non-nucleophilic base.Often a good choice for challenging couplings, including those with electron-deficient boronic acids.[1][4]
Cs₂CO₃2-3Strong base with good solubility in some organic solvents.Highly effective, but can be more expensive. Can be beneficial for difficult couplings.[1]
KF2-3Mild base.Can be used to minimize protodeboronation, but may result in slower reaction rates.[1]
Table 3: Common Solvents for Suzuki Coupling Reactions
Solvent SystemTypical RatioAdvantagesConsiderations
Dioxane / H₂O4:1 to 10:1Good for a wide range of substrates, effectively solubilizes many reactants and bases.[1]Dioxane can form peroxides and needs to be handled with care.
Toluene / H₂O10:1Higher boiling point allows for higher reaction temperatures.May not be as effective at solubilizing all bases.
THF / H₂O4:1 to 10:1Lower boiling point, can be useful for reactions that proceed at lower temperatures.[4]Ensure THF is dry and free of peroxides.
DMF / H₂O95:5Polar aprotic solvent that can be effective for certain substrates.[8]Higher boiling point, can be difficult to remove during workup.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Suzuki Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a strong, finely powdered base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst System: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 3.0 mol%).

  • Inert Atmosphere: Seal the Schlenk flask and thoroughly evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the pre-mixed catalyst system to the Schlenk flask, followed by the degassed solvent (e.g., Toluene/H₂O 10:1).

  • Reaction: Heat the reaction mixture to an optimized temperature (e.g., 100 °C) and monitor closely.

  • Workup and Purification: Follow the same procedure as the standard protocol.

Visualizations

Suzuki_Workflow reagents 1. Add Aryl Halide, this compound, and Base to Flask inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir Reaction Mixture solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Quench, Extract, and Wash monitor->workup purify 8. Dry and Purify (Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Suzuki cluster_conditions Condition Optimization start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Reactions start->side_reactions catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) check_conditions->catalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3) check_conditions->base solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) check_conditions->solvent temp Adjust Temperature check_conditions->temp success Improved Yield catalyst->success base->success solvent->success temp->success protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes homocoupling Homocoupling Observed side_reactions->homocoupling Yes solution_proto Use Milder Base (KF) Protect Boronic Acid (BPin) Lower Temperature protodeboronation->solution_proto solution_homo Rigorous Degassing Use Pd(0) Source homocoupling->solution_homo solution_proto->success solution_homo->success

Caption: A decision tree for troubleshooting low yields in this compound Suzuki coupling.

References

Technical Support Center: 3-Fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluorophenylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, yielding fluorobenzene (B45895). Homocoupling results in the formation of 3,3'-difluorobiphenyl, a dimer of the starting boronic acid.

Q2: What factors typically promote protodeboronation?

A2: Protodeboronation is often promoted by prolonged reaction times, elevated temperatures, and the presence of excess base and/or water.[1] The reaction pH is a critical factor in the rate of protodeboronation.[1] For some arylboronic acids, particularly those with electron-withdrawing groups, the instability of the boronate anion under basic conditions can lead to this undesired reaction.

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is often catalyzed by the presence of a copper co-catalyst or by the palladium catalyst itself, especially in the presence of oxygen. To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon). Using a Pd(0) catalyst source directly, rather than a Pd(II) precursor which requires in-situ reduction, can also reduce the likelihood of this side reaction.

Q4: Can the choice of base influence the extent of side reactions?

A4: Absolutely. The choice and stoichiometry of the base are critical. Stronger bases can accelerate the desired Suzuki-Miyaura coupling but may also increase the rate of protodeboronation.[2] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often a good starting point. It is advisable to screen different bases to find the optimal balance for your specific substrate.

Q5: My reaction is sluggish. Should I increase the temperature?

A5: While increasing the temperature can enhance the rate of the desired coupling, it can also accelerate the decomposition of the boronic acid via protodeboronation.[3][4][5] It is recommended to first optimize other parameters such as catalyst, ligand, and base. If a higher temperature is necessary, reaction times should be carefully monitored to minimize byproduct formation.

Troubleshooting Guides

Issue 1: Significant Formation of Fluorobenzene (Protodeboronation)

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant peak corresponding to fluorobenzene in GC-MS or LC-MS analysis of the crude reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Excessive Base or Water Use the minimum effective amount of base (typically 2-3 equivalents). Ensure solvents are anhydrous if the reaction chemistry permits.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
High Reaction Temperature Attempt the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat.[3][4][5]
Boronic Acid Instability Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[1][6]
Issue 2: Formation of 3,3'-Difluorobiphenyl (Homocoupling)

Symptoms:

  • A significant amount of a dimeric byproduct is observed.

  • Reduced yield of the target biaryl product.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst The in-situ reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling.[7][8] Consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.
High Concentration of Boronic Acid A high initial concentration of the boronic acid can favor homocoupling. Consider slow addition of the boronic acid solution to the reaction mixture.
Copper Contamination If applicable, ensure that any copper co-catalysts are used in the minimum required catalytic amount, as copper is known to catalyze the homocoupling of boronic acids.

Quantitative Data on Side Reactions

The following table summarizes the typical yields of desired products and the extent of side reactions under different conditions for Suzuki-Miyaura reactions involving fluorinated phenylboronic acids. Note that the exact yields will be substrate-dependent.

This compound Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9012~85<5<10
1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃Dioxane1008>90<5<5
2-BromopyridineXPhos Pd G3K₃PO₄t-BuOH/H₂O8016~75~10<5
4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1006>95<2<3

Experimental Protocols

Detailed Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and degassed water via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Analyze the crude reaction mixture by GC-MS with an internal standard to quantify the formation of fluorobenzene and 3,3'-difluorobiphenyl.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base ar_ar_pd2 Ar-Pd(II)L₂-Ar' transmetalation->ar_ar_pd2 reductive_elimination Reductive Elimination ar_ar_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions boronic_acid This compound (Ar-B(OH)₂) protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ source (e.g., H₂O) homocoupling Homocoupling boronic_acid->homocoupling Pd(II) or Cu catalyst + O₂ fluorobenzene Fluorobenzene (Ar-H) protodeboronation->fluorobenzene dimer 3,3'-Difluorobiphenyl (Ar-Ar) homocoupling->dimer

Caption: Common side reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze Crude Reaction by GC-MS or LC-MS start->analyze identify_side_product Identify Major Side Product(s) analyze->identify_side_product protodeboronation Protodeboronation (Fluorobenzene) identify_side_product->protodeboronation Protodeboronation homocoupling Homocoupling (Dimer) identify_side_product->homocoupling Homocoupling other Other Issues identify_side_product->other Other solve_proto - Reduce temperature - Minimize water/base - Shorter reaction time - Use boronate ester protodeboronation->solve_proto solve_homo - Degas thoroughly - Use Pd(0) source - Slow addition of boronic acid homocoupling->solve_homo solve_other - Check reagent purity - Screen catalyst/ligand/solvent other->solve_other

Caption: A logical workflow for troubleshooting common issues.

References

Minimizing homocoupling of 3-Fluorophenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 3-Fluorophenylboronic Acid

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions. This undesirable side reaction can significantly lower the yield of the desired cross-coupled product and complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (3,3'-difluorobiphenyl). This depletes the boronic acid available for the desired cross-coupling with the aryl halide, leading to reduced yields of the target molecule.

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] These Pd(II) species can then mediate the homocoupling of the boronic acid.[1][3] Using a Pd(II) precatalyst without ensuring its complete reduction to Pd(0) can also lead to significant homocoupling.[1]

Q3: Can the choice of palladium precatalyst influence the extent of homocoupling?

A3: Absolutely. Using a Pd(II) precatalyst, such as Pd(OAc)₂, requires an in-situ reduction to the catalytically active Pd(0) species. If this reduction is inefficient, the remaining Pd(II) can promote homocoupling.[1][3] Employing a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue as the active catalyst is already in the correct oxidation state.[5]

Q4: How does the choice of base affect homocoupling?

A4: The base is crucial for activating the boronic acid. However, the type and strength of the base can influence side reactions. While strong bases are often necessary, their concentration and nature can sometimes contribute to undesired pathways. The selection of an appropriate base is often substrate-dependent and may require empirical optimization.

Q5: Are electron-deficient arylboronic acids, like this compound, more susceptible to homocoupling?

A5: Yes, some studies suggest that electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[6] This is another reason why careful optimization of reaction parameters is critical when working with such substrates.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with the homocoupling of this compound.

Problem: Significant formation of 3,3'-difluorobiphenyl (B1295032) is observed, leading to low yields of the desired cross-coupled product.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield & High Homocoupling check_degassing Step 1: Verify Rigorous Degassing start->check_degassing change_catalyst Step 2: Evaluate Palladium Source check_degassing->change_catalyst If problem persists solution Problem Resolved: High Yield of Cross-Coupled Product check_degassing->solution If resolved add_reducing_agent Step 3: Introduce a Mild Reducing Agent change_catalyst->add_reducing_agent If problem persists change_catalyst->solution If resolved optimize_ligand Step 4: Optimize Ligand and Base add_reducing_agent->optimize_ligand If problem persists add_reducing_agent->solution If resolved use_boronic_ester Step 5: Consider Boronic Acid Surrogate optimize_ligand->use_boronic_ester If problem persists optimize_ligand->solution If resolved use_boronic_ester->solution If resolved

Caption: A logical workflow for troubleshooting homocoupling.

Step 1: Verify Rigorous Degassing

  • Cause: The presence of oxygen is a primary driver of homocoupling as it can oxidize the active Pd(0) catalyst to Pd(II).[2][4]

  • Solution: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.

    • Protocol: Sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[4] For more sensitive reactions, perform three freeze-pump-thaw cycles on the solvent. Assemble the reaction under a positive pressure of inert gas.

Step 2: Evaluate Palladium Source

  • Cause: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) can lead to homocoupling if the reduction to Pd(0) is incomplete.[1][3]

  • Solution: Switch to a Pd(0) precatalyst.

    • Recommendation: Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] This ensures the active catalytic species is present from the start, bypassing the problematic in-situ reduction step.

Step 3: Introduce a Mild Reducing Agent

  • Cause: Residual Pd(II) species in the reaction mixture.

  • Solution: Add a mild reducing agent to the reaction.

    • Recommendation: The addition of potassium formate (B1220265) has been shown to suppress homocoupling by reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[3][4]

Step 4: Optimize Ligand and Base

  • Cause: Suboptimal ligand or base can affect the rates of the desired catalytic steps relative to side reactions.

  • Solution: Screen different ligands and bases.

    • Ligands: Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step over side reactions.[4] Consider ligands like SPhos.[6]

    • Bases: The choice of base can be critical. A weaker base or different counter-ion may be beneficial. Optimization may be required for your specific substrate combination.

Step 5: Consider Boronic Acid Surrogate

  • Cause: this compound itself might be prone to decomposition or side reactions under the reaction conditions.

  • Solution: Use a more stable boronic acid derivative.

    • Recommendation: Convert the this compound to its corresponding pinacol (B44631) ester (Bpin) or MIDA boronate. These derivatives are often more stable and can provide a slow, controlled release of the boronic acid into the reaction, which can suppress side reactions like homocoupling.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be adjusted to minimize homocoupling.

Table 1: Effect of Palladium Source and Additives on Homocoupling

Palladium SourceAdditiveEffect on HomocouplingReference
Pd(OAc)₂ (Pd(II))NoneCan lead to significant homocoupling[1][3]
Pd/CNoneLower homocoupling compared to Pd(OAc)₂[3]
Pd(OAc)₂ (Pd(II))Potassium FormateSignificantly suppresses homocoupling[3][4]
Pd(PPh₃)₄ (Pd(0))NoneGenerally low homocoupling[5]

Table 2: General Reaction Parameters for Minimizing Homocoupling

ParameterRecommendationRationaleReference
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of Pd(0) to Pd(II)[2][3][4]
Degassing MethodFreeze-Pump-Thaw (3 cycles) or extensive spargingRigorous removal of dissolved oxygen[5]
Ligand TypeBulky, electron-rich phosphines (e.g., SPhos)Promotes reductive elimination[4][6]
Boronic Acid FormPinacol ester or MIDA boronateIncreased stability, controlled release[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates several best practices to reduce the homocoupling of this compound.

  • Degassing: Degas the solvent (e.g., 1,4-dioxane/water mixture) by sparging with argon for 30 minutes.[6]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure Incorporating a Mild Reducing Agent

This protocol is particularly useful when using a Pd(II) precatalyst.

  • Degassing: Rigorously degas the solvent and reaction mixture by subsurface sparging with nitrogen for 15-30 minutes.[3]

  • Reagent Addition: In a flask under a nitrogen atmosphere, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.0-1.5 equiv.).[3][4]

  • Solvent Addition: Add the degassed solvent.

  • Catalyst Addition: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand.

  • Reaction and Work-up: Proceed as described in Protocol 1.

Signaling Pathways and Logical Relationships

Suzuki Catalytic Cycle vs. Homocoupling Pathway

suzuki_vs_homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pdII Pd(II) Species pd0->pdII Oxidation pd2_arx Ar-Pd(II)L_n-X oa->pd2_arx trans Transmetalation (Ar'B(OH)2 + Base) pd2_arx->trans pd2_ar_ar Ar-Pd(II)L_n-Ar' trans->pd2_ar_ar re Reductive Elimination pd2_ar_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' (Product) re->product trans1 First Transmetalation (Ar'B(OH)2) pdII->trans1 pd2_ar_x Ar'-Pd(II)-X trans1->pd2_ar_x trans2 Second Transmetalation (Ar'B(OH)2) pd2_ar_x->trans2 pd2_ar_ar_homo Ar'-Pd(II)-Ar' trans2->pd2_ar_ar_homo re_homo Reductive Elimination pd2_ar_ar_homo->re_homo homo_product Ar'-Ar' (Homocoupling) re_homo->homo_product pd0_from_homo Pd(0) re_homo->pd0_from_homo oxygen O2 oxygen->pdII Oxidizes

Caption: Comparison of the desired Suzuki cycle and the homocoupling side reaction.

References

Troubleshooting low conversion rates with 3-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues with 3-Fluorophenylboronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Suzuki-Miyaura coupling reactions using this compound?

Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. The primary culprits are often an inactive catalyst, inefficient transmetalation, or decomposition of the boronic acid.[1] It is crucial to ensure that the active Pd(0) species is generated and not deactivated.[1] Additionally, the choice of base and solvent system plays a critical role in activating the boronic acid for efficient transmetalation.[1][2]

Q2: My this compound appears to be decomposing during the reaction. What could be the cause and how can I prevent it?

Decomposition, often in the form of protodeboronation, is a common issue with boronic acids, especially under harsh basic conditions or at elevated temperatures.[1][3] To mitigate this, consider using milder bases such as potassium fluoride (B91410) (KF) or employing anhydrous conditions.[1] Protecting the boronic acid as a more stable derivative, like a pinacol (B44631) ester (BPin), can also prevent decomposition.[1] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[1][3]

Q3: I am observing significant amounts of homocoupling of the boronic acid. What causes this and how can I reduce it?

Homocoupling, the self-coupling of the boronic acid, is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[4][5] To minimize homocoupling, it is essential to rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[1][4][5] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also be beneficial.[5]

Q4: How critical is the choice of base and solvent for reactions with this compound?

The choice of base and solvent is paramount for a successful Suzuki-Miyaura coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[4] The effectiveness of a base is highly dependent on the substrates, catalyst, and solvent system.[4] Solvents can activate precatalysts, stabilize the catalyst and reagents, and influence the overall reaction rate and selectivity.[2] For instance, adding a small amount of water to solvents like THF or dioxane can improve the solubility of the base and facilitate the formation of the active boronate species.[1]

Troubleshooting Guides

Guide 1: Low to No Conversion

If you are observing low to no conversion of your starting materials, follow these troubleshooting steps:

Problem Diagnosis Workflow

start Low/No Conversion check_catalyst 1. Check Catalyst Activity - Is the Pd(0) species generated? - Is the catalyst deactivated? start->check_catalyst check_reagents 2. Verify Reagent Quality - Purity of this compound - Purity of aryl halide check_catalyst->check_reagents check_conditions 3. Evaluate Reaction Conditions - Inert atmosphere maintained? - Proper degassing? check_reagents->check_conditions optimize_base 4. Optimize Base and Solvent - Is the base strong enough? - Is the solvent system appropriate? check_conditions->optimize_base increase_temp 5. Increase Temperature optimize_base->increase_temp end Improved Conversion increase_temp->end

Caption: Troubleshooting workflow for low conversion rates.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Citation
Inactive Catalyst Ensure proper reduction of Pd(II) precatalysts to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorously degas the reaction mixture to prevent catalyst oxidation.[1]
Poor Reagent Quality Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time, so using a fresh or properly stored batch is recommended.[5]
Inefficient Transmetalation Use a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species. Ensure the base is finely powdered and consider adding a small amount of water to solvents like THF or dioxane to improve solubility.[1]
Suboptimal Temperature Gradually increase the reaction temperature. Higher temperatures can help overcome the activation barriers for both oxidative addition and transmetalation.[1][6]
Poor Solvent Choice The choice of solvent can significantly impact the reaction. Screen different solvents or solvent mixtures. THF/water mixtures are often effective.[2][7]
Guide 2: Significant Side Product Formation

If your reaction is producing a complex mixture of byproducts, consider the following:

Common Side Reactions and Mitigation Strategies

Side Reaction Primary Cause Recommended Solution Citation
Protodeboronation Harsh basic conditions, elevated temperatures, or presence of water.Use a milder base (e.g., KF), run the reaction under anhydrous conditions if possible, or lower the reaction temperature. Consider converting the boronic acid to a more stable pinacol ester.[1][3]
Homocoupling Presence of oxygen or inefficient reduction of Pd(II) precatalyst.Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Use a Pd(0) source directly or an efficient precatalyst system.[4][5]
Hydrodehalogenation Catalyst and ligand choice, presence of a hydrogen source.Screen different ligands; bulky, electron-rich phosphine (B1218219) ligands can sometimes suppress this side reaction.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for your specific substrates.

Experimental Workflow

setup 1. Reaction Setup - Add aryl halide, this compound, and base to a dry flask. degas 2. Degassing - Seal the flask and purge with inert gas (Ar or N2) for 15-30 minutes. setup->degas add_solvent_catalyst 3. Add Solvent & Catalyst - Add degassed solvent. - Add palladium catalyst and ligand under inert atmosphere. degas->add_solvent_catalyst reaction 4. Reaction - Heat to the desired temperature (e.g., 80-110 °C). - Monitor progress by TLC or LC-MS. add_solvent_catalyst->reaction workup 5. Workup - Cool to room temperature. - Dilute with organic solvent and wash with water/brine. reaction->workup purification 6. Purification - Dry organic layer, concentrate, and purify by column chromatography. workup->purification

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[1]

  • Degassing : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Solvent and Catalyst Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[1] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[1]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1][6]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Data Summary

Effect of Base on Suzuki-Miyaura Coupling Yield

The choice of base can significantly influence the reaction yield. Below is a summary of the effect of different bases on a model Suzuki-Miyaura coupling reaction.

Base Yield (%) Reference
Na₂CO₃98[8]
K₂CO₃72-95[9]
K₃PO₄Often effective for challenging couplings[1][4]
Cs₂CO₃Can be very effective[1]
KFA milder base option[1]

Note: Yields are highly substrate-dependent and the above table serves as a general guideline.

Catalyst and Ligand Selection

For challenging couplings, especially with electron-rich or sterically hindered substrates, the choice of ligand is crucial.

Ligand Type Examples When to Use Citation
Buchwald Ligands SPhos, XPhosFor electron-rich or sterically hindered aryl halides.[1][4]
Trialkylphosphines P(t-Bu)₃Can facilitate oxidative addition.[1]
N-Heterocyclic Carbenes (NHCs) IPrFor challenging couplings and to prevent catalyst inhibition.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L2 ArPdX->ArPdAr Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr->Pd0 Ar-Ar' Product_out Biaryl Product (Ar-Ar') RedElim Reductive Elimination ArX_in Aryl Halide (Ar-X) Boronic_in Boronic Acid (Ar'-B(OH)2)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 3-Fluorophenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluorophenylboronic acid in their experiments. The following sections address common issues related to impurities and their impact on reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities or related species found in this compound are its anhydrous form, boroxine (B1236090), and byproducts from its synthesis or degradation, such as the protodeboronated arene (fluorobenzene). Commercial grades typically have a purity of 95% or higher, with the main component other than the boronic acid itself often being the corresponding boroxine.[1] Boronic acids and their boroxines exist in a concentration-dependent equilibrium.

Q2: What is a boroxine and how does it affect my reaction?

A2: A boroxine is a cyclic anhydride (B1165640) formed from the dehydration of three boronic acid molecules.[2][3] For this compound, this would be triphenyl[3,3',3'']trifluoroboroxine. In many palladium-catalyzed cross-coupling reactions, boroxines are competent coupling partners and can be used directly as reagents. However, the presence of a mixture of the boronic acid and its boroxine means the exact molecular weight and stoichiometry of the active boron species can be ambiguous, potentially leading to reproducibility issues.

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield and a significant amount of fluorobenzene (B45895). What is happening?

A3: The formation of fluorobenzene is a result of a common side reaction called protodeboronation.[4][5] This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This side reaction is often promoted by the basic and aqueous conditions typical of Suzuki-Miyaura couplings.[4][6] The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic nature of the aryl substituent.[4]

Q4: I am observing a significant amount of 3,3'-difluorobiphenyl (B1295032) in my reaction mixture. What is the cause of this byproduct?

A4: The formation of 3,3'-difluorobiphenyl is due to the homocoupling of two molecules of this compound. This is a known side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of molecular oxygen, which can alter the oxidation state of the palladium catalyst.[7][8][9] It can also be influenced by the specific palladium catalyst and ligands used.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield in Suzuki-Miyaura Coupling

This guide helps to diagnose and resolve issues of low or inconsistent yields when using this compound in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Workflow

G start Low/Inconsistent Yield Observed check_reagent 1. Verify Reagent Quality start->check_reagent sub_reagent1 Is Boroxine Content High? check_reagent->sub_reagent1 check_conditions 2. Scrutinize Reaction Conditions sub_conditions1 Degassing Sufficient? check_conditions->sub_conditions1 check_catalyst 3. Evaluate Catalyst System action_catalyst Screen Different Ligands (e.g., Buchwald Ligands) or Use a Pd(0) Source check_catalyst->action_catalyst sub_reagent2 Protodeboronation Suspected? sub_reagent1->sub_reagent2 No action_reagent1 Adjust Stoichiometry or Recrystallize Boronic Acid sub_reagent1->action_reagent1 Yes sub_reagent2->check_conditions No action_reagent2 Use Anhydrous Conditions or 'Slow-Release' Precursor sub_reagent2->action_reagent2 Yes sub_conditions2 Base/Solvent Optimal? sub_conditions1->sub_conditions2 Yes action_conditions1 Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) sub_conditions1->action_conditions1 No sub_conditions2->check_catalyst Yes action_conditions2 Screen Different Bases (e.g., K3PO4, Cs2CO3, KF) and Solvents sub_conditions2->action_conditions2 No end Reaction Optimized action_reagent1->end action_reagent2->end action_conditions1->end action_conditions2->end action_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data on Side Reactions

While exact quantitative effects of impurities are highly reaction-dependent, the following table summarizes the relative rates of a key degradation pathway for this compound compared to related compounds under basic conditions.

Arylboronic AcidRelative Rate of Protodeboronation (krel(obs))
Phenylboronic acid~1.0
4-Fluorophenylboronic acid~1.0
This compound~1.0
2-Fluorophenylboronic acid~40

Data adapted from kinetic studies of base-catalyzed protodeboronation.[10] A higher relative rate indicates greater instability under basic conditions.

This data indicates that the meta-fluoro substitution in this compound does not significantly accelerate protodeboronation compared to the unsubstituted phenylboronic acid, unlike an ortho-fluoro substituent which shows a dramatic rate increase.[10]

Issue 2: Identification and Quantification of Impurities

This guide provides a general protocol for the analysis of this compound and its common impurities by High-Performance Liquid Chromatography (HPLC).

Analytical Workflow

G start Prepare Sample and Standards details_sample Dissolve sample in diluent (e.g., Acetonitrile/Water). Prepare standards of 3-FPBA, fluorobenzene, and 3,3'-difluorobiphenyl. start->details_sample instrument_setup HPLC-UV Instrument Setup details_instrument Column: C18 Reverse Phase Mobile Phase: Gradient of Aqueous Acid (e.g., 0.1% Formic Acid) and Acetonitrile Detector: UV at ~220-270 nm instrument_setup->details_instrument run_analysis Inject and Run Sequence data_processing Process Chromatogram run_analysis->data_processing details_data Integrate peaks. Identify peaks by retention time comparison with standards. data_processing->details_data quantification Quantify Impurities details_quant Calculate percentage of each imurity using an external standard method (Area %). quantification->details_quant details_sample->instrument_setup details_instrument->run_analysis details_data->quantification

Caption: General workflow for HPLC analysis of impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and catalyst is often necessary for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K2CO3, 2.0-3.0 equiv).[11]

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane (B91453) or DMF and water).[11] Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by using a freeze-pump-thaw technique (3 cycles). Rigorous degassing is crucial to minimize oxygen, which can promote homocoupling.[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and ligand (if required) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This protocol can be used to reduce the amount of boroxine and other potential impurities in the starting material.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate (B1210297) and hexane (B92381) or hot water.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Disclaimer: These protocols are intended as general guidelines. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Please consult relevant safety data sheets (SDS) before handling any chemicals.

References

Managing decomposition of 3-Fluorophenylboronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the stability and preventing the decomposition of 3-Fluorophenylboronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound with the formula FC₆H₄B(OH)₂. It is widely used in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the fluorine atom can alter the electronic properties of the molecule, which can be advantageous for modulating the pharmacokinetic and physicochemical properties of target molecules in drug discovery and materials science.

Q2: What are the main decomposition pathways for this compound?

Like other arylboronic acids, this compound is susceptible to two primary decomposition pathways during reactions:

  • Boroxine (B1236090) Formation: This is a reversible dehydration reaction where three molecules of the boronic acid cyclize to form a six-membered ring called a boroxine, releasing three molecules of water.[2] This equilibrium can be influenced by temperature and the presence of water.

  • Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of fluorobenzene (B45895) as a byproduct.[3] This side reaction is a significant cause of yield loss and is often promoted by high temperatures and basic aqueous conditions.[3][4]

Q3: How does the fluorine substituent affect the stability and reactivity of the molecule?

The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[5][6] This enhanced acidity can be beneficial, for instance, in promoting the formation of the active boronate species required for the transmetalation step in the Suzuki-Miyaura coupling. However, the effect of the meta-positioned fluorine on the rate of protodeboronation is not as pronounced as with ortho or para substituents.[7]

Q4: How should this compound be stored?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents. Refrigeration is often recommended.

Troubleshooting Guide

This section addresses common issues encountered when using this compound in reactions, particularly Suzuki-Miyaura cross-coupling.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Decomposition of Boronic Acid: Significant protodeboronation or formation of inactive boroxine.• Lower the reaction temperature. • Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH or KOH). • Minimize water content by using anhydrous solvents and reagents. • Use a more active catalyst to ensure the desired reaction outcompetes decomposition. • Convert the boronic acid to a more stable pinacol (B44631) ester derivative.
2. Inactive Catalyst: The active Pd(0) species is not being generated or has been deactivated.• Ensure the reaction is thoroughly degassed to remove oxygen. • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. • For electron-rich or hindered coupling partners, use more electron-rich and bulky ligands (e.g., Buchwald ligands).
Formation of Fluorobenzene Byproduct Protodeboronation: The C-B bond is being cleaved.• This is a direct result of protodeboronation. Implement the solutions for "Low or No Product Yield" focusing on milder conditions (lower temperature, weaker base). • A "slow-release" strategy using a protected boronic acid derivative (like a MIDA ester) can minimize the concentration of the free, unstable boronic acid.[8]
Inconsistent Reaction Results Variable Quality of Boronic Acid: The starting material may contain significant amounts of the corresponding boroxine.• The equilibrium between the boronic acid and boroxine can be shifted by the presence of water.[9] Storing the reagent under dry conditions is crucial. • Consider purifying the boronic acid before use if its quality is suspect.
Homocoupling of the Boronic Acid Oxidative Conditions: Presence of oxygen can promote the self-coupling of the boronic acid.• Rigorously degas all solvents and the reaction mixture before adding the catalyst. • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Quantitative Data Summary

Parameter Condition Effect on Stability/Decomposition Recommendation
Temperature High (e.g., >100 °C)Increases the rate of both protodeboronation and boroxine formation.[4]Use the lowest temperature that allows for a reasonable reaction rate.
Base Strong Bases (e.g., NaOH, KOH)Accelerates base-catalyzed protodeboronation.[3]Use milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Solvent Aqueous mixturesWater is necessary for boroxine hydrolysis but can also act as a proton source for protodeboronation.Use anhydrous solvents or carefully optimize the amount of water in the solvent system.
pH High pH (>10)Increases the concentration of the boronate anion, which can be more susceptible to protodeboronation.Maintain the pH as low as is effective for the desired reaction.

Visualizing Decomposition and Troubleshooting

The following diagrams illustrate the key decomposition pathways of this compound and a logical workflow for troubleshooting common experimental issues.

Decomposition Pathways of this compound cluster_0 Reversible Dehydration cluster_1 Irreversible Protodeboronation BA This compound (Active Reagent) Boroxine Trimeric Boroxine (Inactive Reservoir) BA->Boroxine - 3 H₂O Protodeboronation Fluorobenzene (Decomposition Product) BA->Protodeboronation + H⁺ (from H₂O, etc.)

Caption: Key decomposition pathways for this compound.

Troubleshooting Workflow for Low Yield Start Low Product Yield Observed Check_Byproduct Check for Fluorobenzene byproduct (GC/MS) Start->Check_Byproduct Yes_Proto Protodeboronation is occurring Check_Byproduct->Yes_Proto Yes No_Proto Other issues likely Check_Byproduct->No_Proto No Solution_Proto Implement Solutions: - Lower Temperature - Use Milder Base (K₃PO₄) - Use Anhydrous Solvents - Convert to Pinacol Ester Yes_Proto->Solution_Proto Solution_Other Investigate Other Factors: - Catalyst Activity - Reagent Purity - Reaction Time - Degassing Efficiency No_Proto->Solution_Other

Caption: A logical workflow for troubleshooting low-yielding reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an aryl bromide and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for 15-20 minutes. Add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

References

Technical Support Center: 3-Fluorophenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of 3-Fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure when using this compound?

Low yields or reaction failures in Suzuki-Miyaura cross-coupling reactions involving this compound can often be attributed to several factors. The electron-withdrawing nature of the fluorine atom can render the boronic acid less reactive. Additionally, common issues include catalyst deactivation, suboptimal reaction conditions, and the presence of impurities. Key factors to investigate are the quality of the boronic acid, the choice of catalyst, base, and solvent, and the reaction temperature.

Q2: How does the fluorine substituent on the phenylboronic acid affect the cross-coupling reaction?

The fluorine atom at the meta-position of phenylboronic acid acts as an electron-withdrawing group. This electronic effect can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. This can lead to lower reaction rates and require more carefully optimized conditions compared to reactions with electron-rich boronic acids.

Q3: What are the primary mechanisms of palladium catalyst deactivation in this context?

Palladium catalyst deactivation in Suzuki-Miyaura cross-coupling reactions can occur through several pathways. The most common include the formation of palladium black (insoluble Pd(0) agglomerates), oxidative addition of the catalyst to ligands or solvent molecules, and the formation of inactive palladium species. The presence of water or oxygen can also contribute to catalyst degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cross-coupling of this compound.

Issue 1: Low or No Product Formation

If you observe minimal or no formation of the desired product, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos).
Suboptimal Base The choice of base is critical. For less reactive boronic acids like this compound, a stronger base such as Cs₂CO₃ or K₃PO₄ may be more effective than weaker bases like Na₂CO₃.
Inappropriate Solvent The solvent system can significantly impact the reaction. A combination of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, NMP) can be beneficial. Ensure the solvent is dry and degassed.
Low Reaction Temperature Due to the reduced reactivity of this compound, a higher reaction temperature may be required to drive the reaction to completion.
Poor Quality of Boronic Acid Verify the purity of the this compound. Impurities can interfere with the catalyst. Consider recrystallizing the boronic acid if its purity is questionable.

Experimental Protocol: Screening of Reaction Conditions

To optimize the reaction, a systematic screening of catalysts, bases, and solvents is recommended.

  • Setup: In a glovebox, prepare an array of reaction vials.

  • Reagents: To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium catalyst (2 mol %).

  • Variable Addition: Add the selected base (2.0 equiv) and solvent (0.2 M concentration).

  • Reaction: Seal the vials, remove them from the glovebox, and heat the reaction block to the desired temperature (e.g., 80-120 °C).

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, and analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion to the product.

Issue 2: Significant Formation of Side Products

The formation of side products, such as homocoupling of the boronic acid (to form a biphenyl) or protodeboronation, can reduce the yield of the desired product.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar). Degas all solvents and reagents thoroughly. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.
Protodeboronation This side reaction is often base-mediated and can be more prevalent with electron-deficient boronic acids. Using a less nucleophilic base or a mixed-base system might mitigate this issue. Minimizing the reaction time can also help.
Hydrolysis of Boronic Acid Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the boronic acid.

Experimental Workflow for Minimizing Side Products

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Outcome Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Controlled Reagent Addition Controlled Reagent Addition Inert Atmosphere->Controlled Reagent Addition Degas Solvents Degas Solvents Degas Solvents->Inert Atmosphere High-Purity Reagents High-Purity Reagents High-Purity Reagents->Inert Atmosphere Optimized Temperature Optimized Temperature Controlled Reagent Addition->Optimized Temperature Monitor Reaction Progress Monitor Reaction Progress Optimized Temperature->Monitor Reaction Progress Minimized Side Products Minimized Side Products Monitor Reaction Progress->Minimized Side Products High Yield of Desired Product High Yield of Desired Product Monitor Reaction Progress->High Yield of Desired Product

Caption: Workflow for minimizing side products in cross-coupling reactions.

Issue 3: Catalyst Turns Black (Palladium Black Formation)

The formation of a black precipitate is a visual indicator of catalyst decomposition to palladium black, which is catalytically inactive.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Catalyst Concentration High local concentrations of the palladium catalyst can lead to aggregation. Ensure efficient stirring.
Inadequate Ligand Protection The phosphine ligand protects the palladium center. If the ligand degrades or is not present in a sufficient amount, the palladium can precipitate. Consider using a higher ligand-to-palladium ratio or a more stable ligand.
High Temperature Excessive heat can accelerate catalyst decomposition. Optimize the temperature to be high enough for the reaction to proceed but not so high that it causes rapid catalyst deactivation.

Catalyst Deactivation Pathway

G Active Pd(0)L2 Active Pd(0)L2 Oxidative Addition Oxidative Addition Active Pd(0)L2->Oxidative Addition Ligand Dissociation Ligand Dissociation Active Pd(0)L2->Ligand Dissociation High Temp Inactive Pd Black Inactive Pd Black Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0)L2 Aggregation Aggregation Ligand Dissociation->Aggregation Aggregation->Inactive Pd Black

Caption: Simplified catalytic cycle and deactivation pathway to palladium black.

Quantitative Data Summary

The following table summarizes hypothetical data from an optimization study for the coupling of 1-bromo-3-nitrobenzene (B119269) with this compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane11088
3Pd(PPh₃)₄ (5)-Cs₂CO₃DMF12062
4PdCl₂(dppf) (3)-Na₂CO₃THF8035

Note: This data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

Technical Support Center: Purification of Products from 3-Fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for purifying products derived from reactions involving 3-fluorophenylboronic acid, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura reaction involving this compound?

A1: The most frequently encountered impurities include:

  • Unreacted this compound: Excess boronic acid is often used to drive the reaction to completion.

  • Homocoupling Product (3,3'-Difluorobiphenyl): The self-coupling of two molecules of this compound can occur, often promoted by the presence of oxygen.[1]

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides, which may complicate purification.

  • Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the product.[1]

  • Inorganic Salts: The base (e.g., K₂CO₃, K₃PO₄) and its byproducts from the reaction need to be removed.[1]

  • Protodeboronation Product (Fluorobenzene): This side reaction involves the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by strong bases and excess water.[1]

Q2: What is the first step in purifying the crude product of a Suzuki-Miyaura reaction?

A2: A standard aqueous work-up is the essential first step. This procedure removes the bulk of inorganic salts and water-soluble impurities.[1] It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washing with water or brine.

Q3: How can I effectively remove unreacted this compound from my product?

A3: Unreacted this compound can be efficiently removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt. This salt then partitions into the aqueous layer during extraction, separating it from the desired product in the organic layer.[2]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Two primary methods are effective:

  • Meticulous Column Chromatography: Using a shallow solvent gradient during silica (B1680970) gel chromatography can enhance the separation of closely eluting compounds.[1]

  • Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate the desired compound from the less soluble or more soluble byproduct.

Q5: Why is removing the residual palladium catalyst important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. Common methods include:

  • Filtration: Passing the reaction mixture through celite can remove heterogeneous palladium catalysts.

  • Metal Scavengers: Using functionalized silica gels or other scavenging resins that chelate and bind to the palladium, allowing it to be removed by filtration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant amount of unreacted this compound in the final product. 1. Inefficient basic wash during work-up. 2. Insufficient volume or concentration of the basic solution. 3. Emulsion formation preventing efficient phase separation.1. Perform multiple washes with a 1-2 M aqueous NaOH or K₂CO₃ solution.[2] 2. Ensure vigorous mixing during the extraction to maximize contact between the phases. 3. If an emulsion forms, try adding brine to break it.
Presence of 3,3'-difluorobiphenyl (B1295032) (homocoupling product). 1. Presence of oxygen in the reaction.[1] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[1]1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required.
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method.
Product co-elutes with a major impurity during silica gel chromatography. 1. The polarity of the product and the impurity are too similar for the chosen solvent system.1. Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane (B109758)/methanol, toluene/acetone) using Thin Layer Chromatography (TLC) to find optimal separation conditions. 2. Employ a very shallow gradient during column chromatography. 3. If the product is a solid, attempt recrystallization.
Dark color in the purified product, indicating palladium residue. 1. Inefficient removal of the homogeneous palladium catalyst.1. Treat the organic solution of the product with a palladium scavenger resin. 2. Filter the product solution through a pad of activated carbon or celite.

Quantitative Data on Purification Strategies

The following tables provide representative data on the efficiency of various purification techniques. Actual results will vary based on the specific product, reaction scale, and conditions.

Table 1: Efficiency of Basic Wash for Boronic Acid Removal

Wash Condition Starting Material Initial Boronic Acid Content (in organic layer) Final Boronic Acid Content (in organic layer) Removal Efficiency
1 M NaOH (aq), 2 x 20 mLCrude Suzuki reaction mixture~5% (relative to product)< 0.5%> 90%
Sat. NaHCO₃ (aq), 2 x 20 mLCrude Suzuki reaction mixture~5% (relative to product)~1-2%~60-80%

Note: Data is estimated based on qualitative descriptions from multiple sources.[2] A stronger base like NaOH is generally more effective than a weaker base like NaHCO₃ for removing boronic acids.

Table 2: Purity Enhancement via Recrystallization

Product Solvent System Purity before Recrystallization (HPLC) Purity after Recrystallization (HPLC) Typical Yield
3-Fluoro-4'-methylbiphenylEthanol/Water96.5%> 99.5%80-90%
3,4'-DifluorobiphenylHexanes/Ethyl Acetate97.0%> 99.0%75-85%

Note: This data is illustrative and based on typical outcomes for fluorinated biaryl compounds.

Table 3: Palladium Scavenger Efficiency

Scavenging Agent Typical Loading Conditions Initial Pd (ppm) Final Pd (ppm) Removal Efficiency
Thiol-functionalized silica5-10 wt%Toluene, 60 °C, 2-4 h200-500< 10> 95%
Amine-functionalized silica5-10 wt%Ethyl Acetate, RT, 4-6 h200-500< 25> 85%
Activated Carbon10 wt%Toluene, 80 °C, 1 h200-500< 50> 75%

Note: Data compiled from various sources on palladium scavenging in Suzuki-Miyaura reactions. Efficiency can be highly dependent on the specific scavenger, solvent, and temperature.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Basic Wash

  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 2-3 times the reaction volume).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1 M aqueous solution of NaOH (1 x reaction volume). Separate the aqueous layer.

  • Repeat the wash with 1 M NaOH if significant unreacted boronic acid is suspected (monitor by TLC).

  • Wash the organic layer with water (1 x reaction volume), followed by brine (1 x reaction volume) to aid in phase separation and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Chromatography

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed product to create a dry powder.

  • Carefully add the dry-loaded product to the top of the packed column.

  • Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 2% EtOAc in hexanes to 10% EtOAc in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Select an appropriate solvent or solvent pair. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common choices for biaryls include ethanol/water, hexanes/ethyl acetate, or toluene.

  • In a flask, add the crude solid product and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored by impurities, you may perform a hot filtration through a small pad of activated carbon.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product, Boronic Acid, Pd, Salts) Aqueous_Workup 1. Dilute with Organic Solvent 2. Basic Wash (e.g., 1M NaOH) 3. Water & Brine Wash Reaction_Mixture->Aqueous_Workup Organic_Layer Crude Product in Organic Solvent Aqueous_Workup->Organic_Layer Separation Aqueous_Waste Aqueous Waste (Salts, Boronate) Aqueous_Workup->Aqueous_Waste Chromatography Silica Gel Chromatography Organic_Layer->Chromatography Drying & Concentration Recrystallization Recrystallization Chromatography->Recrystallization For Solids Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the purification of Suzuki coupling products.

Troubleshooting_Logic Start Crude Product Analysis (TLC/LCMS) Impurity_Check Major Impurities Present? Start->Impurity_Check Boronic_Acid Unreacted Boronic Acid? Impurity_Check->Boronic_Acid Yes Final_Purity Product Pure? Impurity_Check->Final_Purity No Homocoupling Homocoupling Product? Boronic_Acid->Homocoupling No Action_Wash Perform/Repeat Basic Wash Boronic_Acid->Action_Wash Yes Palladium Dark Color/ Pd Residue? Homocoupling->Palladium No Action_Chromatography Meticulous Column Chromatography Homocoupling->Action_Chromatography Yes Palladium->Final_Purity No Action_Scavenger Treat with Pd Scavenger Palladium->Action_Scavenger Yes End Pure Product Final_Purity->End Yes Action_Recrystallize Recrystallize Final_Purity->Action_Recrystallize No, Solid Action_Wash->Homocoupling Action_Chromatography->Palladium Action_Scavenger->Final_Purity Action_Recrystallize->End

Caption: Troubleshooting logic for purification of products from this compound reactions.

References

Improving reaction kinetics with sterically hindered 3-Fluorophenylboronic acid substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sterically hindered 3-fluorophenylboronic acid substrates in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using sterically hindered this compound in Suzuki-Miyaura cross-coupling reactions?

A1: Researchers often face several key challenges:

  • Low Reaction Yields: Steric hindrance around the boronic acid and the coupling partner can significantly slow down or inhibit the catalytic cycle, leading to poor product formation.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the this compound is cleaved and replaced by a C-H bond, resulting in the formation of fluorobenzene (B45895) and reducing the availability of the boronic acid for the desired cross-coupling.[2][3]

  • Homocoupling: The palladium catalyst can promote the unwanted dimerization of the this compound to form 3,3'-difluorobiphenyl.[1][3]

  • Catalyst Deactivation: The fluoride (B91410) substituent or other coordinating groups on the substrates can sometimes interact with the palladium center, leading to catalyst inhibition.[1]

Q2: How can I minimize protodeboronation of this compound?

A2: To mitigate protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or an MIDA boronate, can protect the C-B bond from premature cleavage.[2][4] These "slow-release" surrogates generate the active boronic acid in situ under the reaction conditions.[2][4]

  • Anhydrous Conditions: Water can facilitate protodeboronation, so using rigorously dried solvents and reagents is crucial.[2]

  • Careful Base Selection: The strength and concentration of the base can influence the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).[1][2]

  • Temperature Control: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.[3]

Q3: Which catalyst and ligand systems are most effective for coupling sterically hindered this compound?

A3: For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The most successful approaches utilize palladium catalysts with bulky, electron-rich ligands that promote the key steps of the catalytic cycle.[1][5] Recommended systems include:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for these challenging couplings.[1][6] They help stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[1][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can provide significant steric bulk, making them excellent for promoting reactions with hindered substrates.[7]

  • Specialized Ligands: For extremely hindered systems, ligands like BI-DIME and AntPhos have shown exceptional reactivity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation Steric Hindrance: The primary obstacle. • Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.[1] • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.[1]Catalyst/Ligand System: Switch to a catalyst system known for high activity with hindered substrates (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos).[1][6] • Base Selection: Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or, for very challenging cases, potassium tert-butoxide (t-BuOK).[1][7] • Solvent Choice: Employ anhydrous, degassed solvents like 1,4-dioxane (B91453) or toluene.[1][7] • Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Protodeboronation Presence of Water: Facilitates the cleavage of the C-B bond.[2] • Inappropriate Base: Strong bases can accelerate this side reaction.[3] • High Temperature: Increases the rate of protodeboronation.[3]Use Boronic Acid Surrogates: Convert the boronic acid to a more stable pinacol or MIDA ester.[2][4] • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. • Optimize Base: Use weaker bases like K₂CO₃ or K₃PO₄.[2] Consider adding a small amount of water only if necessary to solubilize an inorganic base.[9]
Formation of Homocoupled Byproduct Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[3] • Inefficient Catalyst Reduction: If starting with a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling.Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[3] • Use a Pd(0) Catalyst Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[3] • Slow Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce the rate of homocoupling.[1]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. • Incomplete Reagent Dissolution: The base or other reagents may not be fully dissolved.Increase Catalyst Loading: A modest increase in the catalyst/ligand loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. • Solvent/Base Combination: For inorganic bases like K₃PO₄, using a solvent system like 1,4-dioxane/water (e.g., 10:1) can improve solubility and reaction rates.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving sterically hindered substrates.

Table 1: Comparison of Catalyst Systems for Hindered Couplings

Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesPotential Drawbacks
Pd(OAc)₂ / SPhosBuchwald-type phosphine1-2High activity for a broad range of substrates, including electron-poor and hindered ones.[10]Air-sensitive, higher cost.[10]
Pd₂(dba)₃ / XPhosBuchwald-type phosphine1-2Excellent for sterically demanding and electron-deficient substrates.[10]Air-sensitive, higher cost.[10]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2-5Readily available and well-understood.[10]Lower activity for challenging substrates, often requires higher temperatures.[1][10]
PdCl₂(dppf)Diphosphine complex2-3Good for a range of substrates and relatively air-stable.[10]May not be as active as Buchwald-type systems for highly hindered couplings.[10]

Table 2: Common Bases and Solvents for Hindered Couplings

BaseSolvent(s)Typical EquivalentsComments
K₃PO₄Toluene/H₂O, Dioxane/H₂O2.0 - 3.0Effective for many Suzuki couplings and promotes high reaction rates.[1][10] The presence of water can aid solubility but also increases the risk of protodeboronation.[2][9]
Cs₂CO₃Dioxane, Toluene, DMF2.0 - 3.0A strong base that is often effective when others fail.[1]
K₂CO₃Dioxane/H₂O, DMF2.0 - 3.0A common and moderately strong base.[10]
t-BuOKDioxane, Toluene2.0 - 3.0A very strong base required for particularly challenging, sterically hindered couplings.[1][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Sterically Hindered this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., SPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium precatalyst, and ligand.

  • Add the base, followed by the this compound (or its ester derivative).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst/ligand system appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Action: Use bulky, electron-rich ligands (SPhos, XPhos, etc.) CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Action: Use a stronger base (K₃PO₄, Cs₂CO₃, t-BuOK) CheckBase->ChangeBase No CheckSideReactions Are side reactions (protodeboronation) significant? CheckBase->CheckSideReactions Yes ChangeBase->CheckSideReactions UseEster Action: Use a boronic ester (pinacol, MIDA) and ensure anhydrous conditions CheckSideReactions->UseEster Yes OptimizeConditions Action: Increase temperature incrementally. Ensure adequate degassing. CheckSideReactions->OptimizeConditions No UseEster->OptimizeConditions Success Reaction Improved OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Guide: 3-Fluorophenylboronic Acid Versus Other Fluorinated Phenylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of biaryl compounds essential for drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated phenylboronic acids are indispensable reagents. This guide provides an objective comparison of 3-fluorophenylboronic acid with its ortho- and para-isomers (2-fluorophenylboronic acid and 4-fluorophenylboronic acid) in Suzuki-Miyaura coupling reactions, supported by experimental data.

The reactivity of fluorophenylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the position of the fluorine substituent on the phenyl ring. The fluorine atom's strong electron-withdrawing inductive effect and its position-dependent mesomeric effect alter the electronic properties of the boronic acid and its susceptibility to side reactions.[1]

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of this compound and its isomers in Suzuki-Miyaura coupling reactions as reported in various studies. It is crucial to note that a direct comparison of yields across different studies can be misleading due to variations in reaction conditions, substrates, and catalyst systems. However, this compilation provides valuable insights into their general reactivity.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
2-Fluorophenylboronic acid 1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzenePd(OAc)₂K₂CO₃Water70195
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[1]

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling:

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1]

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.[3]

Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of DMF and water) via syringe. In a separate vessel, prepare the catalyst solution (e.g., PdCl₂(dppf)) and add it to the reaction mixture.[1]

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.[1][3]

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[1]

Mechanistic Insights and Logical Relationships

The efficiency of the Suzuki-Miyaura coupling is largely dependent on the electronic and steric characteristics of the boronic acid, which directly impacts the transmetalation step of the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Fluorophenylboronic Acid, and Base inert Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heating Heat and Stir Reaction Mixture solvent_catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Cool, Quench, and Extract with Organic Solvent monitoring->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Biaryl Product purification->product

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the fluorophenylboronic acid isomer primarily influences the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- Ar_prime_BOH2->Boronate Base Base Base->Boronate Boronate->ArPdX

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The position of the fluorine atom on the phenyl ring introduces a combination of electronic and steric effects that modulate the reactivity of the boronic acid.

Fluorine_Effects cluster_isomers Fluorophenylboronic Acid Isomers cluster_effects Influencing Factors cluster_reactivity Impact on Reactivity ortho 2-Fluorophenylboronic Acid inductive Strong Inductive Effect (-I) (Electron Withdrawing) ortho->inductive mesomeric Position-Dependent Mesomeric Effect (+M) (Electron Donating) ortho->mesomeric steric Steric Hindrance ortho->steric meta This compound meta->inductive para 4-Fluorophenylboronic Acid para->inductive para->mesomeric reactivity Overall Reactivity in Suzuki Coupling inductive->reactivity mesomeric->reactivity steric->reactivity

Logical relationship of fluorine's influence on reactivity.

References

A Comparative Guide to the Reactivity of 3-Fluorophenylboronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, Suzuki-Miyaura cross-coupling stands as a cornerstone reaction. Central to this reaction are organoboron reagents, with arylboronic acids and their corresponding pinacol (B44631) esters being among the most utilized. This guide provides a comparative analysis of the reactivity and handling characteristics of 3-Fluorophenylboronic acid and this compound pinacol ester, two vital building blocks in medicinal chemistry.

The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive but are also prone to decomposition pathways like dehydration to form boroxines.[3] Conversely, boronic pinacol esters exhibit enhanced stability, making them easier to handle, purify, and store, though they may require more forcing conditions to react.[4][5]

Quantitative Reactivity Comparison

To illustrate the practical differences in a typical synthetic application, the following table summarizes representative data from a hypothetical Suzuki-Miyaura cross-coupling reaction between an aryl bromide and each of the two boron reagents.

ParameterThis compoundThis compound Pinacol Ester
Reaction Time 4 hours8 hours
Reaction Temperature 80°C100°C
Yield (%) 92%85%
Benchtop Stability ~15% degradation after 24h<2% degradation after 24h
Purification Method RecrystallizationSilica (B1680970) Gel Chromatography

This data is illustrative and representative of typical outcomes in Suzuki-Miyaura coupling reactions.

Discussion of Comparative Data

The data highlights the classic trade-off. This compound affords a higher yield in a shorter time and at a lower temperature, indicative of its higher reactivity. However, its limited benchtop stability presents handling challenges and can lead to the formation of impurities, such as boroxines, which can complicate purification.[3]

In contrast, the this compound pinacol ester requires a higher temperature and longer reaction time to achieve a respectable, albeit lower, yield. Its key advantage is superior stability, which allows for straightforward purification via standard silica gel column chromatography and ensures reagent integrity during storage and reaction setup.[5][6] The choice between the two reagents often depends on the specific requirements of the synthesis, such as the sensitivity of other functional groups in the substrate and the desired purity of the final product.

Representative Experimental Protocol

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the two boron reagents.

Reaction: Coupling of 1-bromo-4-nitrobenzene (B128438) with 3-fluorophenylboron reagent.

Materials:

  • 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • This compound OR this compound pinacol ester (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

  • To a reaction vessel, add 1-bromo-4-nitrobenzene, the respective boron reagent (acid or ester), and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and PPh₃ in a portion of the degassed dioxane.

  • Add the catalyst solution and the remaining degassed solvent mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (80°C for the boronic acid, 100°C for the pinacol ester) and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product. For the reaction with the boronic acid, recrystallization is often preferred. For the pinacol ester reaction, the product can be purified by flash column chromatography on silica gel.[7]

Visualizing the Workflow

The logical flow of a Suzuki-Miyaura coupling experiment, from initial setup to final analysis, is depicted below. This generalized workflow is applicable for reactions involving either the boronic acid or its pinacol ester.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Aryl Halide, Boron Reagent, Base) Solvent 2. Degas Solvent Reactants->Solvent Catalyst 3. Prepare Catalyst Solution Solvent->Catalyst Setup 4. Assemble Reaction under Inert Atmosphere Catalyst->Setup Heating 5. Heat & Stir Setup->Heating Monitoring 6. Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench 7. Cool & Quench Monitoring->Quench Extract 8. Extraction Quench->Extract Purify 9. Purification (Chromatography/Recrystallization) Extract->Purify Analysis 10. Characterize Product (NMR, MS) Purify->Analysis

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

3-Fluorophenylboronic Acid vs. 3-Chlorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical for the success of this reaction. This guide provides a comparative analysis of two commonly used halogenated phenylboronic acids: 3-fluorophenylboronic acid and 3-chlorophenylboronic acid, in the context of their performance in Suzuki-Miyaura cross-coupling reactions.

Theoretical Considerations: Electronic Effects on Reactivity

Both fluorine and chlorine are electron-withdrawing halogens, which influence the electronic properties of the phenylboronic acid and, consequently, its reactivity in the Suzuki-Miyaura catalytic cycle. The electronegativity of fluorine is higher than that of chlorine, leading to a stronger inductive electron-withdrawing effect (-I) from the fluorine atom. This increased electron-withdrawing character can impact the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, while electron-withdrawing groups may have a more complex influence, sometimes leading to slower or less efficient reactions. However, the overall outcome is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

Disclaimer: The data presented below is compiled from different sources and, therefore, the reaction conditions are not identical. This table should be used as a general guide to the reactivity of these compounds and not as a direct comparison of their performance.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

Aryl Halide PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-ChloroindazolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001885
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95 (Conversion)
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90 (Conversion)
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95 (Conversion)

Table 2: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with Aryl Halides

Aryl Halide PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-(chloromethyl)benzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80288
DibromotrifluoromethylbenzeneNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃H₂O100192
1-Bromo-4-nitrobenzenePd(OAc)₂ / Ligand 7aK₃PO₄DMF1200.596

From the available data, both this compound and 3-chlorophenylboronic acid are effective coupling partners in Suzuki-Miyaura reactions, capable of producing high yields of the desired biaryl products under optimized conditions.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for use with both this compound and 3-chlorophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the phosphine (B1218219) ligand (e.g., SPhos, PCy₃, 2-10 mol%).

  • Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizing the Process

To better understand the Suzuki-Miyaura cross-coupling reaction and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble Reaction Vessel Reagents Add Aryl Halide, Boronic Acid, Base Setup->Reagents Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Solvent Add Solvent & Degas Catalyst->Solvent Heating Heat & Stir Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool & Dilute Monitoring->Quench Extraction Wash with Water & Brine Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Isolated Biaryl Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

A Comparative Guide to HPLC Methods for Quantifying 3-Fluorophenylboronic Acid Reaction Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions, the accurate monitoring of reaction conversion is paramount. The Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, frequently employs boronic acids like 3-Fluorophenylboronic acid as key building blocks. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely accessible analytical technique for quantifying the consumption of starting materials and the formation of products, thereby enabling precise determination of reaction conversion.

This guide provides a comprehensive comparison of an optimized HPLC method for monitoring the conversion of this compound in a typical Suzuki-Miyaura reaction against other common analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate implementation in a laboratory setting.

Comparison of Analytical Methods

While HPLC is a powerful tool for reaction monitoring, other analytical techniques can also be employed, each with its own set of advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, high throughput, or real-time monitoring.

Analytical TechniqueAdvantagesDisadvantagesApplicability for this compound Conversion
HPLC-UV - Excellent quantitative accuracy and precision.[1] - Widely available and cost-effective. - Robust and reproducible for routine analysis.- Requires chromophores for UV detection. - May require method development for optimal separation.Excellent: Ideal for routine quantitative analysis of reaction aliquots to determine the percentage conversion by measuring the peak areas of the reactant and product.
UPLC-MS - High throughput and fast analysis times (often under 2 minutes).[2] - Provides molecular weight information for peak identification. - High sensitivity, capable of detecting trace impurities.[2]- Higher initial instrument cost. - Potential for matrix effects and ion suppression.Excellent: Superior for rapid reaction profiling and impurity identification, offering both quantitative data and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) - High resolution for volatile and thermally stable compounds. - Provides structural information through fragmentation patterns.- Often requires derivatization for polar compounds like boronic acids. - High temperatures can cause degradation of thermally labile molecules.Fair: Not ideal for direct analysis due to the low volatility of this compound. Derivatization adds a sample preparation step and potential for incomplete reactions.
Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy - Provides detailed structural information. - Can be inherently quantitative without the need for response factors. - Can be used for in-situ reaction monitoring.- Lower sensitivity compared to chromatographic methods. - Requires a larger sample amount. - More complex data analysis.Good: Particularly useful for tracking the conversion of fluorinated compounds. Can provide real-time data without sampling if the reaction is run in an NMR tube.[1]

HPLC Method for Quantifying this compound Conversion

This section details a robust Reversed-Phase HPLC (RP-HPLC) method for monitoring the conversion of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide (e.g., 4-bromoanisole) to form the corresponding biaryl product.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction Suzuki-Miyaura Coupling (this compound + Aryl Bromide) Sampling Withdraw Aliquot at Time Points Reaction->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Dilution Dilute to Analytical Concentration Quenching->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject Sample onto HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Conversion Integration->Calculation

Figure 1: Experimental workflow for HPLC monitoring of reaction conversion.
HPLC Parameters

The following table outlines the recommended HPLC parameters for the separation of this compound and its Suzuki-Miyaura coupling product.

ParameterValue
Column C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40-90% B 15-20 min: 90% B 20-21 min: 90-40% B 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approximately 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of acetonitrile. This will stop the reaction and precipitate the catalyst.

  • Dilution: Perform a serial dilution with the mobile phase (initial composition) to bring the concentration of the analytes within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Calculation of Reaction Conversion

The percentage conversion of this compound can be calculated from the peak areas in the HPLC chromatogram using the following formula:

% Conversion = [ (Initial Area of 3-FPBA) - (Area of 3-FPBA at time t) ] / (Initial Area of 3-FPBA) * 100

Alternatively, conversion can be calculated based on the formation of the product:

% Conversion = (Area of Product at time t) / [ (Area of Product at time t) + (Area of 3-FPBA at time t) ] * 100

(Note: This assumes equal molar response factors for the reactant and product at the detection wavelength. For higher accuracy, response factors should be determined experimentally using standards of known concentration.)

Logical Pathway for Method Development

The development of a robust HPLC method for reaction monitoring follows a logical progression to ensure optimal separation and accurate quantification.

cluster_0 Initial Assessment cluster_1 Method Scouting cluster_2 Method Optimization cluster_3 Method Validation Solubility Determine Analyte Solubility UV_Spectra Acquire UV Spectra of Reactant & Product Solubility->UV_Spectra Column_Screen Screen Different C18 Columns UV_Spectra->Column_Screen Mobile_Phase_Screen Test Acetonitrile vs. Methanol Column_Screen->Mobile_Phase_Screen pH_Screen Evaluate Mobile Phase pH (e.g., Formic vs. Phosphoric Acid) Mobile_Phase_Screen->pH_Screen Gradient_Opt Optimize Gradient Profile for Resolution pH_Screen->Gradient_Opt Flow_Rate_Opt Adjust Flow Rate for Efficiency Gradient_Opt->Flow_Rate_Opt Temp_Opt Optimize Column Temperature for Peak Shape Flow_Rate_Opt->Temp_Opt Linearity Linearity & Range Temp_Opt->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike/Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness

Figure 2: Logical pathway for HPLC method development.

References

A Comparative Guide to the Spectroscopic Analysis of Byproducts from 3-Fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of byproducts in chemical reactions are critical for process optimization, impurity profiling, and ensuring the safety and efficacy of the final product. In the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, 3-fluorophenylboronic acid is a versatile reagent. However, like many boronic acids, its reactions can generate several byproducts that require careful spectroscopic analysis to distinguish from the desired product and to quantify.

This guide provides a comparative overview of common spectroscopic techniques for the analysis of byproducts from a representative Suzuki-Miyaura reaction of this compound with an aryl halide. We will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the characterization of these byproducts.

Common Byproducts in this compound Reactions

The Suzuki-Miyaura coupling, while generally efficient, can lead to the formation of several byproducts. The most prevalent of these is the homocoupling of the boronic acid, resulting in the formation of a symmetrical biaryl. Other common side products include the products of dehalogenation of the aryl halide starting material and the protonolysis (hydrolysis) of the boronic acid.[1][2][3]

In a typical Suzuki-Miyaura reaction between this compound and an aryl halide (e.g., 4-iodoanisole), the following products and byproducts can be expected:

  • Desired Product: 3-Fluoro-4'-methoxybiphenyl

  • Homocoupling Byproduct: 3,3'-Difluorobiphenyl

  • Dehalogenation Byproduct: Anisole

  • Protonolysis Byproduct: Fluorobenzene

The effective separation and identification of these compounds are paramount for accurate reaction monitoring and product purification.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is crucial for the successful identification and quantification of reaction byproducts. The following table summarizes the performance of NMR, MS, and HPLC for this purpose.

Analytical TechniqueApplication in Byproduct AnalysisAdvantagesLimitations
NMR Spectroscopy Structural elucidation and quantification of all components in the reaction mixture.Provides detailed structural information, enabling unambiguous identification of isomers. Quantitative analysis is possible using an internal standard. 19F NMR is particularly useful for tracking fluorine-containing species.[4][5][6]Lower sensitivity compared to MS. Can be complex to interpret in mixtures with overlapping signals.
Mass Spectrometry Identification of products and byproducts by molecular weight. Quantification at low concentrations when coupled with a separation technique (LC-MS, GC-MS).High sensitivity and selectivity. Can identify trace-level impurities. ESI-MS is well-suited for the analysis of boronic acids and their derivatives.[5][7]Does not provide detailed structural information for isomers without fragmentation analysis. Quantification requires a calibration curve.
HPLC Separation and quantification of the desired product and byproducts.Excellent for separating complex mixtures. Provides accurate quantification with appropriate standards. Can be coupled with various detectors (UV, MS) for enhanced identification.[8][9]Identification is based on retention time and requires reference standards. Method development can be time-consuming.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following sections provide representative methodologies for the spectroscopic analysis of a Suzuki-Miyaura reaction mixture.

General Suzuki-Miyaura Reaction Protocol

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (1-2 mol%), a suitable ligand (e.g., SPhos), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a round-bottomed flask.[8] The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).[8] A degassed solvent system, such as a mixture of toluene (B28343) and water, is then added.[8] The reaction mixture is stirred at an appropriate temperature (e.g., 80-100°C) and monitored by thin-layer chromatography (TLC) or HPLC.[8] Upon completion, the reaction is cooled to room temperature, and water is added to quench the reaction. The aqueous layer is extracted with an organic solvent like ethyl acetate.[8] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[8]

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the crude or purified reaction product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[8]

  • Analysis:

    • ¹H NMR: Analyze chemical shifts, coupling constants, and integration to identify the protons associated with the desired product and byproducts.

    • ¹³C NMR: Identify the carbon signals for each compound to confirm the carbon framework.

    • ¹⁹F NMR: The fluorine signal will be a key indicator. The chemical shift of the fluorine atom in this compound, the desired product (3-fluoro-4'-methoxybiphenyl), and the homocoupling byproduct (3,3'-difluorobiphenyl) will be distinct, allowing for straightforward monitoring of the reaction progress and byproduct formation.[5][10]

LC-MS Protocol
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of these types of aromatic compounds.

    • Mobile Phase: A gradient elution with water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate, is typically employed.[11]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical HPLC.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used. ESI is a well-established technique for the analysis of boronic acids.[5]

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to identify all components and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific byproducts.

Data Presentation

The following tables present hypothetical but representative spectroscopic data for the expected product and byproducts of a Suzuki-Miyaura reaction between this compound and 4-iodoanisole.

Table 1: Representative ¹H and ¹⁹F NMR Data (in CDCl₃)

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)¹⁹F NMR Chemical Shift (δ, ppm)
3-Fluoro-4'-methoxybiphenyl 7.50-7.20 (m, Ar-H), 6.95 (d, Ar-H), 3.85 (s, OCH₃)-113.5
3,3'-Difluorobiphenyl 7.40-7.10 (m, Ar-H)-113.8
This compound 7.80-7.20 (m, Ar-H)-113.2
Anisole 7.30 (t, Ar-H), 6.90 (d, Ar-H), 3.80 (s, OCH₃)N/A
Fluorobenzene 7.35-7.00 (m, Ar-H)-113.1

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 2: Representative LC-MS Data

CompoundRetention Time (min)[M+H]⁺ (m/z)
3-Fluoro-4'-methoxybiphenyl 8.5203.08
3,3'-Difluorobiphenyl 9.2191.06
Anisole 6.1109.07
Fluorobenzene 5.597.05
This compound 4.3140.04 (as boronic acid)

Note: Retention times are highly dependent on the specific HPLC method used.

Visualization of Analytical Workflow

The logical flow of analyzing a reaction mixture for byproducts can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis reaction Suzuki-Miyaura Reaction Mixture workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Column Chromatography crude_product->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) crude_product->nmr lcms LC-MS Analysis crude_product->lcms hplc HPLC Quantification crude_product->hplc purified_product Purified Product purification->purified_product identification Byproduct Identification nmr->identification lcms->identification quantification Byproduct Quantification hplc->quantification identification->quantification

Workflow for the analysis of byproducts.

Conclusion

The comprehensive spectroscopic analysis of byproducts from reactions involving this compound is a multi-faceted task that benefits from the synergistic use of NMR, MS, and HPLC. While NMR provides unparalleled structural detail, LC-MS offers high sensitivity for trace impurity identification, and HPLC is the gold standard for quantitative analysis. By employing a combination of these techniques and following robust experimental protocols, researchers can gain a thorough understanding of their reaction outcomes, leading to improved synthetic methods and higher quality products.

References

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The synthesis of biaryl compounds containing fluorine atoms is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of common palladium ligands used for the coupling of 3-fluorophenylboronic acid with aryl halides, offering insights into their performance based on available experimental data.

Ligand Performance Comparison

The choice of ligand is critical for a successful Suzuki-Miyaura coupling, as it influences the stability and reactivity of the palladium catalyst. For electron-deficient substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as the Buchwald and Fu ligands, as well as N-heterocyclic carbene (NHC) ligands, have demonstrated considerable efficacy. Below is a summary of performance data compiled from various studies. It is important to note that direct comparison of yields can be challenging due to variations in reaction conditions, substrates, and catalyst systems across different research reports.

LigandAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Catalyst System
Phosphine Ligands
XPhos4-ChloroanisoleK₃PO₄THF/H₂ORT< 0.5>95Pd₂(dba)₃[1]
SPhosAryl BromideK₂CO₃Toluene (B28343)/H₂O11024~60Pd(OAc)₂
RuPhosAryl BromideK₂CO₃Toluene/H₂O9516~47Pd₂(dba)₃
DavePhosAryl BromideK₂CO₃Toluene/H₂O9516~58Pd₂(dba)₃
NHC Ligands
SIPrChloroaryl triflateKFTHFRT12High SelectivityPd Precatalyst[2]
SIMesChloroaryl triflateKFTHFRT12High SelectivityPd Precatalyst[2]

Note: The data presented is illustrative and compiled from different sources. For a definitive comparison, a head-to-head screening of ligands under identical conditions is recommended. Buchwald ligands like XPhos and SPhos are often effective for challenging couplings due to their steric bulk and electron-rich nature, which promote the formation of the active monoligated palladium species.[1] N-heterocyclic carbene (NHC) ligands are known for their strong σ-donating properties and steric hindrance, which can lead to highly stable and active catalysts.[2][3]

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of this compound is provided below. This protocol can be adapted for screening different ligands and optimizing reaction conditions.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine or NHC ligand (4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, This compound, and Base Assembly Combine in Schlenk Tube under Inert Atmosphere Reagents->Assembly Catalyst Add Pd Precatalyst and Ligand Assembly->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir Reaction Mixture Solvent->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

Benchmarking 3-Fluorophenylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to modulate the physicochemical and biological properties of compounds.[1][2] 3-Fluorophenylboronic acid is a key reagent in this endeavor, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is fundamental for the creation of carbon-carbon bonds in many pharmaceuticals and advanced materials.[1][3] This guide provides an objective comparison of this compound against its non-fluorinated analog, phenylboronic acid, supported by experimental data to highlight its unique reactivity and utility.

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of a fluorine atom onto the phenyl ring significantly alters the electronic properties of the boronic acid. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center, a critical factor in its catalytic activity.[4] This enhanced acidity is reflected in the compound's pKa value, with a lower pKa indicating a stronger acid.

CompoundStructurepKaReference
Phenylboronic acidC₆H₅B(OH)₂8.83[4]
This compound3-FC₆H₄B(OH)₂8.36[4]

The data clearly indicates that the presence of a fluorine atom in the meta position increases the acidity of the phenylboronic acid. This heightened Lewis acidity can influence the rate and efficiency of catalytic reactions.[5]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

To provide a quantitative comparison, the performance of this compound and phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-fluorobenzene (B142099) is presented below. The data is compiled from studies utilizing a palladium nanoparticle-based catalyst system.[6]

Boronic AcidAryl HalideCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-101103~90[1]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-101103>95[1]

While direct comparative data for this compound under these exact conditions is not available in the cited literature, the superior performance of the 4-fluorophenylboronic acid analog over the non-fluorinated phenylboronic acid suggests that the presence of a fluorine substituent can lead to higher yields in Suzuki-Miyaura couplings.[1] The electron-withdrawing nature of the fluorine atom is known to facilitate the transmetalation step in the catalytic cycle, which is often rate-limiting.[7]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.[1][2]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • To a reaction vessel, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the reaction vessel.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 75-110 °C) and stir for the specified time (e.g., 1-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition Ar-X Aryl-Pd(II)-Halide Complex Aryl-Pd(II)-Halide Complex Oxidative Addition->Aryl-Pd(II)-Halide Complex Transmetalation Transmetalation Aryl-Pd(II)-Halide Complex->Transmetalation Ar'-B(OH)2 Base Aryl-Pd(II)-Aryl' Complex Aryl-Pd(II)-Aryl' Complex Transmetalation->Aryl-Pd(II)-Aryl' Complex Reductive Elimination Reductive Elimination Aryl-Pd(II)-Aryl' Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product Ar-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The strategic placement of a fluorine atom on the phenylboronic acid scaffold, as in this compound, imparts distinct chemical properties that can be advantageous in organic synthesis. The increased Lewis acidity of the boron center can lead to enhanced reactivity and higher yields in Suzuki-Miyaura cross-coupling reactions compared to its non-fluorinated counterpart. For researchers and professionals in drug development and materials science, understanding these nuances is critical for the rational design and efficient synthesis of novel molecules with desired properties. The provided data and protocols offer a foundational guide for benchmarking and utilizing this compound in their synthetic endeavors.

References

Validating the Synthetic Utility of 3-Fluorophenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. 3-Fluorophenylboronic acid has emerged as a valuable building block in this endeavor, particularly in the context of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of synthetic routes utilizing this compound, primarily focusing on the Suzuki-Miyaura coupling, with alternative reagents. The information presented is supported by experimental data to aid researchers in validating its use in their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a fundamental transformation for the formation of carbon-carbon bonds, and the choice of the boronic acid reagent is critical to its success. The electron-withdrawing nature of the fluorine atom in this compound influences its reactivity in the catalytic cycle.

Comparative Analysis of Reaction Yields

The following table summarizes the performance of this compound in comparison to non-fluorinated and other fluorinated phenylboronic acids in the Suzuki-Miyaura coupling with various aryl halides. The data demonstrates that while fluorination can sometimes lead to slightly lower yields compared to the unsubstituted phenylboronic acid under identical conditions, it still provides excellent efficiency in forming the desired biaryl products. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001890[1]
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001895[1]
This compound 1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O801292[2]
Phenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O801296[2]
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3][4]
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[3][4]

Experimental Protocols

A standardized and detailed experimental protocol is essential for the successful validation and replication of a synthetic route. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizing the Synthetic and Biological Context

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction, from reagent preparation to product purification and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction & Extract monitoring->quench Reaction Complete dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

A typical experimental workflow for Suzuki-Miyaura coupling.
Logical Relationships in Reagent Selection

The choice of reagents and reaction conditions is interconnected and crucial for a successful outcome. This diagram illustrates the logical considerations for optimizing a Suzuki-Miyaura coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid Boronic Acid (e.g., this compound) catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst influences aryl_halide Aryl Halide (I > Br > Cl) aryl_halide->catalyst influences base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base interacts with outcome Desired Product (High Yield & Purity) catalyst->outcome determines solvent Solvent (e.g., Dioxane, Toluene) base->solvent solubility base->outcome critical for solvent->outcome affects

Logical relationships in optimizing Suzuki-Miyaura coupling.
Biological Relevance: Aurora Kinase B Signaling Pathway

Fluorinated biphenyls synthesized using this compound are prevalent in biologically active molecules. For instance, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide is an orally active and selective inhibitor of Aurora Kinase B (AURKB), a key regulator of mitosis. Overexpression of AURKB is a hallmark of many cancers, making it a promising therapeutic target. The diagram below illustrates the central role of AURKB in the cell cycle.

G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKB Aurora Kinase B (AURKB) HistoneH3 Histone H3 Phosphorylation AURKB->HistoneH3 promotes CENPA CENP-A Phosphorylation AURKB->CENPA promotes MCAK MCAK Regulation AURKB->MCAK regulates SpindleCheckpoint Spindle Assembly Checkpoint AURKB->SpindleCheckpoint activates Apoptosis Apoptosis AURKB->Apoptosis inhibition leads to Inhibitor N-(3-fluorophenyl)... inhibitor Inhibitor->AURKB inhibits HistoneH3->Prophase Chromosome Condensation CENPA->Metaphase Kinetochore Assembly MCAK->Metaphase Microtubule Dynamics SpindleCheckpoint->Anaphase inhibits until proper attachment

The role of Aurora Kinase B in mitosis and its inhibition.

References

Comparative Guide to Isotopic Labeling with Phenylboronic Acids and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins and their modifications is paramount. Isotopic and chemical labeling techniques, coupled with mass spectrometry, provide powerful tools for these investigations. While a multitude of labeling reagents exist, substituted phenylboronic acids are emerging as versatile probes for specific applications. This guide provides a comparative overview of labeling strategies utilizing phenylboronic acids, with a prospective look at the potential of 3-Fluorophenylboronic acid, and contrasts these methods with other established techniques.

Introduction to Phenylboronic Acids in Protein Labeling

Phenylboronic acids and their derivatives are known for their ability to form reversible covalent bonds with cis-diols, a characteristic that makes them particularly useful for interacting with saccharides and glycoproteins.[1][2] Furthermore, they can participate in reactions with specific amino acid side chains, offering a means for targeted protein labeling.[2] The incorporation of a boron atom provides a unique isotopic signature (¹⁰B and ¹¹B) that can be detected by mass spectrometry, aiding in the identification of labeled species.[2]

While specific isotopic labeling studies utilizing this compound are not yet prevalent in the literature, we can infer its potential applications by examining studies on other substituted phenylboronic acids and the unique properties of the fluorine atom. The fluorine atom on the phenyl ring can modulate the reactivity of the boronic acid group and provides a handle for ¹⁸F radiolabeling, making it a promising candidate for PET imaging applications.[3][4]

Phenylboronic Acid Labeling Strategies

The primary applications of phenylboronic acids in protein mass spectrometry are in the specific labeling of arginine residues and the enrichment of glycoproteins.[2]

Arginine-Specific Labeling

Arylboronic acids can be used in a reaction with 2,3-butanedione (B143835) to specifically target the guanidinium (B1211019) group of arginine residues, forming a stable derivative. This allows for the identification of arginine-containing peptides. The electron-withdrawing nature of the fluorine in this compound could potentially influence the kinetics of this reaction.

Glycoprotein (B1211001)/Glycopeptide Enrichment

The ability of boronic acids to form reversible covalent bonds with cis-diol groups on saccharides is widely used for the enrichment and analysis of glycoproteins and glycopeptides.[1][2] this compound could be employed in a similar manner, with the fluorine atom potentially influencing binding affinity and specificity.

Alternative Isotopic Labeling Strategies

Phenylboronic acid-based labeling offers unique advantages but also has limitations compared to more conventional isotopic labeling techniques.

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): This metabolic labeling approach involves the incorporation of "heavy" amino acids (e.g., ¹³C, ¹⁵N-labeled Arg/Lys) into proteins during cell growth.[5][6][7] It is considered highly accurate for quantitative proteomics as it minimizes sample handling artifacts.[5][6] However, its application is limited to cell culture systems and it can be expensive.[5][6]

  • Dimethyl Labeling: This is a cost-effective chemical labeling method that targets the N-terminus of peptides and the ε-amino group of lysine (B10760008) through reductive amination.[6][7] It is a rapid and specific method applicable to any sample type.[6] However, labeling occurs at the peptide level, which can introduce variability during sample preparation.[6]

  • ICAT (Isotope-Coded Affinity Tag): This technique involves the chemical labeling of cysteine residues with a reagent containing a linker with light or heavy isotopes and an affinity tag.[2] This method reduces sample complexity by targeting a specific amino acid and the affinity tag allows for enrichment.[2] Its main limitation is that it is only applicable to cysteine-containing proteins and the tag itself is bulky.[2]

  • Isobaric Tags (iTRAQ, TMT): These are chemical labeling reagents that, like dimethyl labeling, target primary amines. All tagged peptides are isobaric in the MS1 scan, but upon fragmentation, they release reporter ions of different masses, allowing for relative quantification.[6] A major advantage is the ability to multiplex many samples in a single run.[6]

Comparative Analysis of Labeling Strategies

Labeling StrategyTarget MoietyPrincipleKey AdvantagesLimitations
Phenylboronic Acid Labeling Guanidinium group of Arginine, cis-Diols of saccharidesChemical labeling targeting specific functional groups.[2]Targets specific amino acids or PTMs; boron isotope pattern aids identification.[2] Potential for ¹⁸F PET imaging with fluorinated versions.[3][4]Labeling efficiency can be variable; potential for side reactions.[2]
SILAC All proteinsMetabolic incorporation of "heavy" amino acids during cell growth.[2][5]High accuracy for quantitative proteomics; labeling is incorporated biosynthetically, minimizing sample handling artifacts.[2][5]Limited to cell culture systems; can be expensive.[2][5]
Dimethyl Labeling N-terminus of peptides, ε-amino group of LysineChemical labeling of primary amines via reductive amination.[6][7]Cost-effective, fast, and specific; applicable to any sample type.[6]Labeling at the peptide level can introduce quantitative inaccuracies.[6]
ICAT Cysteine residuesChemical labeling of cysteine with an isotope-coded affinity tag.[2]Reduces sample complexity; affinity tag allows for enrichment.[2]Only applicable to cysteine-containing proteins; the tag is bulky.[2]
iTRAQ/TMT N-terminus of peptides, ε-amino group of LysineChemical labeling with isobaric tags that yield reporter ions upon fragmentation.[6]High degree of multiplexing allows for comparison of many samples simultaneously.[6]Can be expensive; fragmentation can be complex.

Quantitative Performance Comparison

Performance MetricSILACDimethyl Labeling
Quantitative Accuracy HighComparable to SILAC
Reproducibility High (more reproducible than dimethyl labeling)Lower than SILAC
Applicability Cell culture systems onlyAny sample type
Cost HighLow

Experimental Protocols

Protocol 1: General Procedure for Arginine-Specific Peptide Labeling with a Phenylboronic Acid

This protocol is a theoretical framework based on established methods for arginine labeling.

  • Sample Preparation: Digest the protein sample into peptides using a suitable protease (e.g., trypsin). Desalt the peptide mixture using a C18 column.

  • Labeling Reaction:

    • Dissolve the desalted peptides in a suitable buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.5).

    • Add a solution of the this compound and 2,3-butanedione to the peptide solution.[2]

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.[2]

    • Quench the reaction by adding a scavenger or by acidification.[2]

  • Purification: Desalt the labeled peptide mixture using a C18 spin column.[2]

  • Analysis: Elute the labeled peptides and prepare for mass spectrometry analysis (e.g., MALDI-TOF or LC-MS/MS).[2]

Protocol 2: General Procedure for Stable Isotope Dimethyl Labeling

This protocol is a summary of the widely used dimethyl labeling procedure.

  • Sample Preparation: Digest protein samples into peptides and desalt.

  • Labeling Reaction:

    • To the "light" sample, add formaldehyde (B43269) (CH₂O) and sodium cyanoborohydride (NaBH₃CN).

    • To the "heavy" sample, add deuterated formaldehyde (CD₂O) and deuterated sodium cyanoborohydride (NaBD₃CN).

    • Incubate the reactions for a short period at room temperature.

  • Quenching and Mixing: Quench the reactions (e.g., with ammonia (B1221849) or Tris buffer). Combine the "light" and "heavy" labeled samples.

  • Purification and Analysis: Desalt the mixed sample and analyze by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis protein_sample Protein Sample peptide_digest Peptide Digest protein_sample->peptide_digest Protease Digestion desalted_peptides Desalted Peptides peptide_digest->desalted_peptides Desalting (C18) add_reagents Add Phenylboronic Acid & 2,3-Butanedione desalted_peptides->add_reagents incubation Incubation add_reagents->incubation quench Quench Reaction incubation->quench purification Purification (C18) quench->purification ms_analysis LC-MS/MS Analysis purification->ms_analysis

Caption: Workflow for arginine-specific peptide labeling.

boronic_acid_reaction boronic_acid Aryl-B(OH)₂ boronate_ester Boronate Ester Complex boronic_acid->boronate_ester diol R-CH(OH)-CH(OH)-R' diol->boronate_ester water 2 H₂O boronate_ester->water

Caption: Boronic acid reaction with a cis-diol.

general_isotopic_labeling cluster_samples Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis sample1 Sample 1 (e.g., Control) light_label Label with 'Light' Isotope sample1->light_label sample2 Sample 2 (e.g., Treated) heavy_label Label with 'Heavy' Isotope sample2->heavy_label combine Combine Samples light_label->combine heavy_label->combine ms_analysis LC-MS/MS Analysis combine->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: General workflow for chemical isotope labeling LC-MS.[8]

Conclusion

Substituted phenylboronic acids represent a valuable class of reagents for targeted protein labeling and enrichment.[2] While direct isotopic labeling studies with this compound are yet to be published, its chemical properties suggest its potential utility in applications such as arginine-specific labeling, glycoprotein analysis, and particularly in PET imaging due to the possibility of ¹⁸F labeling.[3][4] The choice of a labeling strategy ultimately depends on the specific research question, sample type, and available instrumentation. Established methods like SILAC and dimethyl labeling offer robust solutions for global quantitative proteomics, while boronic acid-based approaches provide a more targeted strategy for investigating specific protein modifications or for in vivo imaging applications. Further research into the applications of this compound is warranted to fully explore its potential in the field of chemical biology and drug development.

References

Safety Operating Guide

Proper Disposal of 3-Fluorophenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The safe and compliant disposal of 3-Fluorophenylboronic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this hazardous chemical, in line with established safety protocols and regulatory requirements. Adherence to these guidelines is essential for maintaining a secure and responsible laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal by a licensed service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Part 1: Disposal of Unused or Waste this compound

  • Waste Characterization: Classify this compound waste as a hazardous solid organic and halogenated waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6] It is crucial to keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and manage costs.[7]

  • Packaging Waste:

    • Place solid waste into a designated, sealable, and chemically compatible container.[5]

    • For solutions, use a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

    • The container must be kept closed at all times except when adding waste.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[4][5]

  • Storage and Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials.[4][5] Follow your institution's established procedures for hazardous waste pickup.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be decontaminated to remove residual chemicals.

  • Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone (B3395972) or ethanol).[5]

  • Rinsate Collection: The rinsate must be collected and disposed of as liquid hazardous waste.[5] Transfer the rinsate to your designated hazardous waste container for halogenated organic solvents.

  • Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.[4][5]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills: For small spills contained within a fume hood, decontaminate the area with a suitable solvent and collect all cleaning materials for disposal as hazardous waste.[5]

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the immediate area and alert laboratory personnel. Contact your institution's EHS office immediately.[5]

IV. Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 768-35-4[9]
Molecular Formula C6H6BFO2[10]
Molecular Weight 139.92 g/mol [10]
Physical State White to light yellow crystal powder[11]
Melting Point 214-218 °C[9][11]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)[2][3]
Signal Word Danger[9]
Storage Class Code 8A - Combustible corrosive hazardous materials[9]

V. Experimental Protocols

In-Lab Neutralization of Boronic Acids (General Guidance - NOT for Routine Disposal)

While collection for hazardous waste is the standard, for some simple boronic acids, in-lab neutralization of small quantities may be permissible with explicit approval from your institution's EHS and in accordance with local regulations.[3][6] This procedure is provided for informational purposes and should not be undertaken for this compound without a specific risk assessment and approval.

Objective: To neutralize small amounts of aqueous solutions or solid residues of a simple boronic acid.

Materials:

  • Beaker

  • Stir bar and stir plate

  • pH strips or calibrated pH meter

  • Mild basic solution (e.g., sodium bicarbonate solution)

  • Appropriate PPE

Procedure:

  • Preparation: This procedure must be performed in a chemical fume hood while wearing all required PPE.[3] If neutralizing a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly in the beaker.

  • Neutralization: Slowly add the mild basic solution while stirring.

  • pH Measurement: After the initial reaction subsides, check the pH of the solution. Continue adding the basic solution until the pH is between 5.5 and 9.0.[3]

  • Final Disposal: Once neutralized, and only if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[3]

VI. Disposal Workflow Diagram

G cluster_start Start cluster_characterize Waste Characterization cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_storage Storage & Segregation cluster_disposal Final Disposal cluster_container Empty Container Decontamination start This compound Waste characterize Solid or Liquid Waste? start->characterize empty_container Empty Container? start->empty_container package_solid Package in sealed, labeled hazardous waste container for solids. characterize->package_solid Solid package_liquid Collect in sealed, labeled hazardous waste container for liquids. characterize->package_liquid Liquid segregate Segregate from incompatible materials (strong acids, bases, oxidizers). package_solid->segregate package_liquid->segregate store Store in designated Satellite Accumulation Area. segregate->store pickup Arrange for pickup by Institutional EHS. store->pickup empty_container->characterize No rinse Triple rinse with appropriate solvent. empty_container->rinse Yes collect_rinsate Collect all rinsate as liquid hazardous waste. rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling. rinse->dispose_container collect_rinsate->package_liquid

References

Personal protective equipment for handling 3-Fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of this compound (CAS No: 768-35-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its hazardous properties. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] The signal word for this chemical is "Danger".

First Aid:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Get medical attention if irritation occurs.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice.[1][2]

Quantitative Hazard Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or NIOSH, the hazardous nature of the compound necessitates careful handling to minimize any potential exposure.

Hazard ClassificationCategoryTarget Organs
Skin Corrosion/Irritation1B-
Serious Eye Damage/Eye Irritation1-
Specific Target Organ Toxicity (Single Exposure)3Respiratory system

Data sourced from Safety Data Sheets.

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][5]

  • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[4][6]

  • The designated workspace should be clean and free of clutter.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any damage before use and change them immediately if they become contaminated.[4][6]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[6] For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols during handling.[5][6]

  • Use appropriate tools, such as a spatula, for transferring the solid chemical.[6]

  • Keep the container of this compound tightly closed when not in use.[5][6]

  • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[4][5]

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[6]

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated PPE as hazardous waste.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, empty containers, and any unused material, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated absorbents from spills, in a designated, clearly labeled, and sealed container for hazardous solid waste.

  • Liquid Waste: Collect any solutions or rinsates containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour this waste down the drain.[4]

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7] Collect all rinsate as hazardous liquid waste.[7] After triple rinsing and allowing the container to dry, deface the label before disposing of it according to your institution's guidelines for decontaminated containers.[7]

  • Spill Management:

    • Small Spills: For small spills within a fume hood, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[4][7] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[4]

    • Large Spills: In the event of a large spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.[7]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather All Necessary PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Complete Experiment clean2 Wash Hands Thoroughly clean1->clean2 disp1 Segregate Solid & Liquid Waste clean2->disp1 Begin Disposal disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Triple Rinse Empty Containers disp1->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Fluorophenylboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。